4-O-Methyldopa-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3 |
InChI Key |
QRXPIKKZQGWJMW-LNEZGBMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-O-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-O-Methyldopa-d3, a crucial internal standard for the accurate quantification of L-DOPA and its metabolites in various biological matrices. This document details a plausible synthetic route, experimental protocols, and in-depth characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to support its use in research and drug development.
Introduction
This compound is the deuterated analog of 4-O-methyldopa, a metabolite of the Parkinson's disease pro-drug L-DOPA. The incorporation of a stable isotope label (deuterium) makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-4-(methoxy-d3)phenyl)propanoic acid |
| Molecular Formula | C₁₀H₁₀D₃NO₄ |
| Molecular Weight | 214.24 g/mol |
| Appearance | Off-white to pale beige solid |
| Primary Use | Internal standard for analytical and pharmacokinetic research[1] |
Synthesis of this compound
The overall synthetic strategy involves:
-
Protection of the amino and carboxylic acid functional groups of L-DOPA to prevent side reactions.
-
Regioselective O-deuteromethylation of the 4-hydroxyl group of the protected L-DOPA.
-
Deprotection to yield the final product, this compound.
References
4-O-Methyldopa-d3: A Technical Overview of its Role as a Metabolite and Analytical Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 4-O-Methyldopa-d3, a deuterated metabolite of the antihypertensive drug Methyldopa. While Methyldopa exerts its therapeutic effect through conversion to the active metabolite alpha-methylnorepinephrine, a central alpha-2 adrenergic agonist, 4-O-Methyldopa is generally considered an inactive byproduct of its metabolism. This guide will elucidate the metabolic pathway of Methyldopa, the role of Catechol-O-methyltransferase (COMT) in the formation of 4-O-Methyldopa, and the pharmacological insignificance of this O-methylated metabolite. Furthermore, it will detail the primary application of this compound as a stable, deuterated internal standard for the accurate quantification of Methyldopa and its metabolites in pharmacokinetic and metabolic studies. The principles of deuterium substitution and its impact on metabolic stability will also be discussed in the context of its use as an analytical tool.
Introduction to Methyldopa and its Mechanism of Action
Methyldopa is a centrally-acting antihypertensive agent used in the management of hypertension, particularly in pregnant women.[1] It is a prodrug that requires metabolic activation to exert its therapeutic effects. The primary mechanism of action of Methyldopa involves its conversion to its active metabolite, alpha-methylnorepinephrine.[2][3] This conversion occurs within the central nervous system. Alpha-methylnorepinephrine then acts as a potent agonist of presynaptic alpha-2 adrenergic receptors.[2][3] Stimulation of these receptors in the brainstem leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.
Metabolic Pathways of Methyldopa
The metabolism of Methyldopa is complex, involving several enzymatic pathways. The two primary metabolic routes are decarboxylation and O-methylation.
Activation Pathway to Alpha-Methylnorepinephrine
The therapeutically relevant pathway involves the decarboxylation of Methyldopa by the enzyme aromatic L-amino acid decarboxylase (AADC) to form alpha-methyldopamine. Subsequently, dopamine β-hydroxylase (DBH) hydroxylates alpha-methyldopamine to yield the active metabolite, alpha-methylnorepinephrine.
Inactivation Pathway via COMT
A significant portion of administered Methyldopa is metabolized by Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the degradation of catecholamines. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of the catechol moiety of Methyldopa, forming 4-O-Methyldopa. This process of O-methylation is generally considered a detoxification or inactivation pathway for catechol-containing compounds.
The Role and Pharmacological Profile of 4-O-Methyldopa
Current scientific literature does not support a significant pharmacological role for 4-O-Methyldopa in the antihypertensive effect of Methyldopa. O-methylation of catecholamines and their analogs generally leads to a loss of affinity for adrenergic receptors and a subsequent reduction or complete loss of biological activity. Studies on the structurally similar drug, Levodopa (L-DOPA), have shown that its O-methylated metabolite, 3-O-Methyldopa, can compete with the parent drug for transport across the blood-brain barrier and may be associated with a poorer therapeutic response. While direct studies on the cardiovascular effects of 4-O-Methyldopa are scarce, it is widely presumed to be an inactive metabolite.
This compound as a Deuterated Internal Standard
The primary and critical application of this compound is as a deuterated internal standard in analytical chemistry, particularly in mass spectrometry-based bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Principles of Deuterium Substitution
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can significantly alter its physicochemical properties, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of this bond.
Application in Pharmacokinetic Studies
In pharmacokinetic studies of Methyldopa, it is essential to accurately measure the concentrations of the parent drug and its metabolites in biological matrices such as plasma and urine. This compound serves as an ideal internal standard for the quantification of 4-O-Methyldopa. Because it has the same chemical properties as the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the endogenous metabolite, allowing for precise and accurate quantification.
Quantitative Data
As 4-O-Methyldopa is considered an inactive metabolite, there is a lack of quantitative data in the public domain regarding its direct pharmacological activity, such as receptor binding affinities or in vivo effects on blood pressure. The quantitative data available primarily relates to the pharmacokinetics of the parent drug, Methyldopa.
| Parameter | Value | Reference |
| Methyldopa Pharmacokinetics | ||
| Bioavailability | ~50% (oral) | |
| Time to Peak Plasma Concentration | 2-4 hours | |
| Elimination Half-life | ~2 hours | |
| Alpha-Methylnorepinephrine (Active Metabolite) | ||
| Receptor Target | Alpha-2 Adrenergic Receptor | |
| Effect | Agonist |
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound as an internal standard are typically proprietary to the manufacturers and research laboratories. However, a general protocol for its use in a bioanalytical method would involve the following steps:
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create working solutions.
-
Sample Preparation: A known amount of the this compound internal standard solution is spiked into the biological samples (e.g., plasma, urine) and calibration standards.
-
Extraction: The analyte and internal standard are extracted from the biological matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS Analysis: The extracted samples are injected into an LC-MS system. The chromatographic conditions are optimized to separate 4-O-Methyldopa from other endogenous components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 4-O-Methyldopa and this compound.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve, from which the concentration of 4-O-Methyldopa in the unknown samples is determined.
Conclusion
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-O-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-O-Methyldopa-d3, a deuterated isotopologue of a metabolite of the widely used antihypertensive drug, Methyldopa. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacokinetic studies, and metabolic research.
Introduction
This compound is the deuterated form of 4-O-Methyldopa, which is structurally isomeric to the more extensively studied 3-O-Methyldopa, a major metabolite of L-DOPA. The introduction of deuterium (d3) in the methoxy group provides a stable isotopic label, making it an invaluable tool in quantitative bioanalytical assays, such as those employing mass spectrometry. Its primary application is as an internal standard in pharmacokinetic and metabolic studies of Methyldopa and related compounds.[1][2] The stability of the deuterium label ensures accurate quantification by distinguishing the internal standard from the endogenous analyte.
Physical and Chemical Properties
Precise experimental data for the physical properties of this compound are not extensively published. However, data for the parent compound, Methyldopa, and the related deuterated compound, 3-O-Methyldopa-d3, provide valuable context.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | 3-O-Methyldopa-d3 (Hydrochloride) | Methyldopa |
| Appearance | White to off-white solid (presumed) | White powder | Colorless or almost colorless crystals or a white to yellowish-white fine powder.[3] |
| Molecular Formula | C₁₀H₁₀D₃NO₄ | C₁₀H₁₁D₃ClNO₄ | C₁₀H₁₃NO₄ |
| Molecular Weight | 214.23 g/mol [1] | 250.69 g/mol | 211.21 g/mol [3] |
| Melting Point | Data not available | Data not available | Decomposes at approximately 300°C. |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Soluble in water. | Slightly soluble in water, methanol, and acetic acid (100). Very slightly soluble in ethanol (95). Practically insoluble in diethyl ether. Freely soluble in dilute hydrochloric acid. |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-4-(methoxy-d3)phenyl)propanoic acid |
| CAS Number | 586954-11-2 |
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route for this compound would involve the methylation of a suitable protected L-DOPA precursor using a deuterated methylating agent.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Protection: Start with a commercially available L-DOPA derivative where the amino and carboxyl groups are protected (e.g., as Boc and methyl ester, respectively). The catechol hydroxyl groups may require differential protection to ensure selective methylation at the 4-position.
-
Deuteromethylation: The protected L-DOPA derivative is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF). The reaction is typically carried out at room temperature or with gentle heating.
-
Deprotection: The protecting groups are subsequently removed under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid, and a methyl ester can be hydrolyzed with a base like lithium hydroxide.
-
Purification: The crude product is purified using techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography to yield pure this compound.
Quantitative Analysis by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Methyldopa or its metabolites in biological matrices. The following is a general protocol that can be adapted for this purpose.
Workflow for LC-MS/MS Analysis:
Caption: General workflow for quantitative analysis using LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol) to serve as the internal standard.
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent like acetonitrile or methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (e.g., Methyldopa) and the internal standard (this compound). For Methyldopa, a transition of m/z 212.1 → 166.1 is commonly used. For this compound, the precursor ion would be m/z 215.2, and the product ion would need to be determined experimentally.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Metabolic Pathway
4-O-Methyldopa is an isomer of 3-O-Methyldopa, a major metabolite of L-DOPA. The metabolic pathway involves the O-methylation of the catechol group, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).
L-DOPA Metabolism Signaling Pathway:
Caption: Simplified metabolic pathway of L-DOPA.
This pathway illustrates the two main metabolic routes for L-DOPA: decarboxylation to the active neurotransmitter dopamine, catalyzed by Aromatic L-amino acid decarboxylase (AADC), and O-methylation to 3-O-Methyldopa, catalyzed by Catechol-O-methyltransferase (COMT). 4-O-Methyldopa would be formed through a similar methylation reaction at the 4-position of the catechol ring.
Conclusion
This compound is a critical tool for researchers in the field of pharmacology and drug metabolism. Its use as an internal standard allows for the precise and accurate quantification of Methyldopa and its metabolites in complex biological matrices. While specific physical property data for this deuterated compound is limited, the information available for its parent and related compounds, combined with established analytical methodologies, provides a solid foundation for its application in research and development. This guide serves to consolidate the available knowledge and provide practical guidance for its use.
References
4-O-Methyldopa-d3: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Properties, Analytical Applications, and Biological Significance of a Key Deuterated Metabolite
Introduction
4-O-Methyldopa-d3 is the deuterated form of 4-O-methyldopa, a metabolite of the widely used antihypertensive drug, methyldopa. Its primary application in scientific research is as an internal standard for quantitative analysis by mass spectrometry-based techniques. The stable isotope labeling of this compound allows for precise and accurate measurement of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, relevant biological pathways, and detailed experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals working in pharmacology, analytical chemistry, and clinical research.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 586954-11-2 |
| Molecular Formula | C10H10D3NO4 |
| Molecular Weight | 214.23 g/mol |
Pharmacokinetics of Methyldopa
Understanding the pharmacokinetics of the parent drug, methyldopa, is crucial for contextualizing the analysis of its metabolites. The following table summarizes key pharmacokinetic parameters of methyldopa in healthy human subjects.
| Parameter | Value | Reference |
| Bioavailability | ~25% (range 8% to 62%) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [1] |
| Elimination Half-Life (t½) | Approximately 2 hours | [3][4] |
| Volume of Distribution (Vd) | 0.19 to 0.72 L/kg | |
| Plasma Protein Binding | <15% | |
| Renal Clearance | Approximately 130 mL/min |
Metabolism of Methyldopa
Methyldopa undergoes extensive metabolism in the liver and gastrointestinal tract. The major metabolic pathways include decarboxylation to α-methyldopamine, which is then hydroxylated to the active metabolite α-methylnorepinephrine. Another significant pathway is O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa and, to a lesser extent, 4-O-methyldopa. The drug is also subject to sulfate conjugation.
The following diagram illustrates the primary metabolic pathways of methyldopa.
Caption: Metabolic fate of Methyldopa.
Mechanism of Action: Alpha-2 Adrenergic Receptor Signaling
The antihypertensive effect of methyldopa is primarily mediated by its active metabolite, α-methylnorepinephrine, which acts as a central alpha-2 adrenergic receptor agonist. Stimulation of these receptors in the brainstem inhibits sympathetic outflow, leading to a reduction in peripheral vascular resistance and blood pressure. The alpha-2 adrenergic receptor is a G-protein coupled receptor (GPCR) associated with an inhibitory G-protein (Gi).
Below is a diagram illustrating the alpha-2 adrenergic receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling.
Experimental Protocols
The primary use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of methyldopa and its metabolites. Below is a representative protocol synthesized from published methodologies.
Objective: To quantify the concentration of 4-O-methyldopa in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
4-O-Methyldopa analytical standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-O-Methyldopa and this compound in methanol.
-
From the stock solutions, prepare serial dilutions of 4-O-Methyldopa in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for 4-O-methyldopa and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 4-O-methyldopa in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of 4-O-methyldopa in biological samples. Its use as an internal standard in LC-MS/MS assays allows for the reliable investigation of the pharmacokinetics and metabolism of methyldopa. This technical guide provides essential data and methodologies to support researchers in their studies involving this important deuterated metabolite. The provided diagrams of the metabolic and signaling pathways offer a clear visual representation of the biological context in which this compound is relevant.
References
The Biological Role of 4-O-Methyldopa-d3 in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methyldopa-d3 is the deuterium-labeled analog of 4-O-Methyldopa, a potential, albeit minor, metabolite of L-DOPA (Levodopa). While direct research into the biological role of this compound is not available in current scientific literature, its primary application is as an internal standard for the precise quantification of DOPA and its metabolites in biological samples via mass spectrometry.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways in which this compound would theoretically participate, based on the well-established metabolism of L-DOPA. We will delve into the enzymatic processes, the potential effects of its deuteration on these pathways, and the experimental methodologies required for its study.
Introduction to L-DOPA Metabolism
L-DOPA is the primary therapeutic agent for Parkinson's disease, acting as a precursor to the neurotransmitter dopamine.[3] Its metabolism is complex and primarily occurs via two competing pathways: decarboxylation and O-methylation.
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine. This is the desired therapeutic pathway in the brain. In the periphery, this conversion is often inhibited by co-administered drugs like carbidopa or benserazide to increase L-DOPA's bioavailability to the central nervous system.
-
O-methylation: Catechol-O-methyltransferase (COMT) methylates one of the hydroxyl groups on the catechol ring of L-DOPA. This is a major route of L-DOPA metabolism, particularly in the periphery.
The Role of Catechol-O-Methyltransferase (COMT)
COMT is a key enzyme in the metabolism of catecholamines and catechol-containing drugs.[4] It transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of its substrate.
Regioselectivity of COMT: 3-O-Methylation vs. 4-O-Methylation
For L-DOPA, COMT exhibits a strong preference for methylating the hydroxyl group at the 3-position (meta-position) of the catechol ring, leading to the formation of 3-O-Methyldopa (3-OMD).[5] The methylation at the 4-position (para-position) to form 4-O-Methyldopa is significantly less favored. Computational studies suggest that while the 4-position is sterically less hindered, the electronic properties of the catechol ring and the orientation of the substrate within the enzyme's active site favor meta-methylation. The deprotonation of the 3'-hydroxyl group creates a more effective nucleophile, thereby lowering the activation barrier for methylation at this position.
While 4-O-Methyldopa is not a major metabolite, its formation cannot be entirely ruled out. Therefore, this compound would be expected to follow the same metabolic fate, albeit as a minor product.
The Significance of Deuteration: The Kinetic Isotope Effect
The "-d3" in this compound signifies that the three hydrogen atoms on the methyl group have been replaced with deuterium, a stable isotope of hydrogen. This substitution can have a significant impact on the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction rate. This can lead to:
-
A longer half-life of the deuterated compound.
-
Altered metabolic pathways, potentially redirecting metabolism towards other routes.
-
Reduced formation of certain metabolites.
In the context of this compound, if it were to undergo further metabolism involving the cleavage of a C-D bond on the deuterated methyl group (e.g., demethylation), this process would be slower than for the non-deuterated 4-O-Methyldopa.
Putative Metabolic Pathways of this compound
Based on the known metabolism of L-DOPA and its derivatives, we can propose the following hypothetical metabolic pathway for this compound.
This diagram illustrates that L-DOPA is primarily metabolized to 3-O-Methyldopa by COMT. The formation of this compound would be a minor pathway. If formed, its subsequent metabolism might be slowed due to the kinetic isotope effect of the deuterated methyl group.
Quantitative Data
The following table summarizes typical pharmacokinetic parameters for L-DOPA and its major metabolite, 3-O-Methyldopa, in human plasma. This data provides a baseline for understanding the dynamics of L-DOPA metabolism.
| Analyte | Parameter | Value Range | Units | Reference |
| Levodopa | Cmax (with Benserazide) | 50.0 - 6000.0 | ng/mL | |
| tmax | 0.5 - 2 | hours | ||
| Half-life | ~1.5 | hours | ||
| 3-O-Methyldopa | Cmax (with Benserazide) | 25.0 - 4000.0 | ng/mL | |
| Half-life | ~15 | hours | ||
| Detection Limit (HPLC-ED) | 3 | ng/mL |
Experimental Protocols
Investigating the biological role of this compound would require sensitive analytical methods to detect and quantify its presence and the formation of any subsequent metabolites.
Quantification of this compound in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in plasma.
Objective: To develop and validate a method for the quantification of this compound in human plasma.
Materials:
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled analog of a related compound)
-
Human plasma (with anticoagulant)
-
Perchloric acid or other protein precipitation agent
-
Acetonitrile, Methanol, Formic acid (LC-MS grade)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold 0.4 M perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution suitable for separating the analyte from matrix components.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for this compound and the internal standard would need to be optimized by infusing the pure compounds. The precursor ion would be the [M+H]+ of this compound, and the product ion would be a characteristic fragment.
-
-
Workflow Diagram:
Conclusion
While this compound currently serves as a valuable tool in analytical chemistry, its direct biological role remains uninvestigated. Based on our understanding of L-DOPA metabolism, it is likely a very minor metabolite. The deuteration of its methyl group would be expected to slow down any subsequent metabolic processes involving this group due to the kinetic isotope effect. Further research, employing sensitive analytical techniques such as the LC-MS/MS protocol detailed here, would be necessary to definitively characterize its formation, metabolic fate, and any potential biological activity. This guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile and Safety Data of Methyldopa and 3-O-Methyldopa
Disclaimer: No direct toxicological or safety data for 4-O-Methyldopa-d3 has been found in publicly available literature. This guide provides a comprehensive overview of the toxicological profiles of the structurally related compounds, Methyldopa and 3-O-Methyldopa, to serve as a reference for researchers, scientists, and drug development professionals. The information presented herein should be interpreted with the understanding that it does not pertain directly to this compound.
Introduction
Methyldopa is a centrally acting alpha-2 adrenergic agonist used for the management of hypertension.[1] 3-O-Methyldopa (3-OMD) is a major metabolite of Levodopa (L-DOPA), a primary treatment for Parkinson's disease.[2] Given the absence of toxicological data for this compound, this document summarizes the known safety and toxicity findings for Methyldopa and 3-O-Methyldopa to provide a foundational understanding of potential toxicological endpoints.
Toxicological Profile of Methyldopa
Methyldopa has been the subject of numerous toxicological studies, given its long history of clinical use.
Acute Toxicity
The acute toxicity of methyldopa has been evaluated in several animal models. The primary effect of acute overdosage is hypotension.[3]
Table 1: Acute Toxicity of Methyldopa
| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |
| LD50 | Oral | Rat | 5000 mg/kg | Details not reported other than lethal dose value. | [4][5] |
| LD50 | Oral | Mouse | 5300 mg/kg | Details not reported other than lethal dose value. | |
| LD50 | Intraperitoneal | Rat | 300 mg/kg | Details not reported other than lethal dose value. | |
| LD50 | Intraperitoneal | Mouse | 150 mg/kg | Cardiac and vascular effects. | |
| Oral LD50 | Oral | Mouse and Rat | >1.5 g/kg | Not specified. | |
| TDLo | Oral | Human (woman) | 44 gm/kg/3Y-I | Necrotic changes in the gastrointestinal tract. | |
| TDLo | Oral | Human (woman) | 900 mg/kg/13W-I | Behavioral (tremor). |
Chronic Toxicity and Hepatotoxicity
Chronic use of methyldopa is associated with potential hepatotoxicity. Mild and transient elevations in serum aminotransferase levels are observed in 5% to 35% of patients, which often resolve even with continued use of the medication. However, more severe, clinically apparent liver injury can occur, typically manifesting as either an acute hepatitis-like syndrome within weeks to months of initiating therapy or a chronic hepatitis-like picture after months to years of use. The mechanism is thought to be immune-mediated. Fatal hepatic necrosis has been reported in rare cases.
Carcinogenicity and Genotoxicity
Long-term studies have been conducted to assess the carcinogenic potential of methyldopa.
Table 2: Carcinogenicity Studies of Methyldopa
| Species | Doses | Duration | Findings | Reference |
| Mice | Up to 1800 mg/kg/day | 2 years | No evidence of a tumorigenic effect. | |
| Rats | Up to 240 mg/kg/day | 2 years | No evidence of a tumorigenic effect. |
In terms of genotoxicity, methyldopa was not found to be mutagenic in the Ames test. It also did not lead to an increase in chromosomal aberrations or sister chromatid exchanges in Chinese hamster ovary cells.
Reproductive and Developmental Toxicity
The effects of methyldopa on fertility and fetal development have been investigated.
Table 3: Reproductive and Developmental Toxicity of Methyldopa
| Species | Doses | Findings | Reference |
| Male Rats | 200 and 400 mg/kg/day | Decreased sperm count, sperm motility, number of late spermatids, and male fertility index. | |
| Male and Female Rats | 100 mg/kg/day | Fertility was unaffected. | |
| Mice | Up to 1000 mg/kg (oral) | No evidence of harm to the fetus. | |
| Rabbits | Up to 200 mg/kg (oral) | No evidence of harm to the fetus. | |
| Rats | Up to 100 mg/kg (oral) | No evidence of harm to the fetus. |
While animal studies have not shown evidence of teratogenicity, there are no adequate and well-controlled studies in pregnant women during the first trimester. However, published reports on its use during all trimesters suggest that the possibility of fetal harm is remote.
Toxicological Profile of 3-O-Methyldopa (3-OMD)
3-OMD is a major metabolite of L-DOPA and its accumulation has been linked to some of the adverse effects observed during long-term L-DOPA therapy for Parkinson's disease.
Neurotoxicity and Cellular Effects
Studies suggest that 3-OMD may have neurotoxic properties.
Table 4: Neurotoxic and Cellular Effects of 3-O-Methyldopa
| Experimental System | Findings | Reference |
| PC12 neuronal cells | Induced cytotoxic effects via oxidative stress and decreased mitochondrial membrane potential. Potentiated L-dopa toxicity. | |
| Rat brain striatal membranes and PC12 cells | Inhibited dopamine transporter and uptake. | |
| In vivo and in vitro studies | Forms reactive oxygen species. |
Effects on Locomotor Activity and Dopamine Turnover
In vivo studies in rats have demonstrated the impact of 3-OMD on motor function and dopamine metabolism.
Table 5: In Vivo Effects of 3-O-Methyldopa in Rats
| Administration Route | Dose | Effects | Reference |
| Intracerebroventricular (icv) injection | 1 micromol (single administration) | Impaired locomotor activities (decreased movement time, total distance, and number of movements). Decreased dopamine turnover rate in the striatum. | |
| Intracerebroventricular (icv) injection | Subacute administration (5 days) | Significantly impaired locomotor activities and catecholamine levels. | |
| Repeated administrations | Dose-dependent | Increased blood and striatum tissue levels of 3-OMD. Decreased locomotor activity. Decreased levels of dopamine metabolites (DOPAC, 3-MT, HVA) in the striatum. |
These findings suggest that the accumulation of 3-OMD during long-term L-DOPA treatment may contribute to the adverse effects of the therapy.
Experimental Protocols
Reproductive Toxicology Study of Methyldopa in Male Rats
-
Objective: To evaluate the reproductive toxicity of methyldopa in male rats.
-
Test System: Male Fischer 344/N rats.
-
Administration: Gavage, 5 days a week for 65 days.
-
Dosage Groups: 0, 50, 100, 200, or 400 mg/kg.
-
Mating: Mated with untreated female Fischer 344/N rats on days 57-61.
-
Endpoints Measured: Body weight, sperm count, sperm motility, organ weights, hormone levels (plasma testosterone), and histological evaluation of the testis. A 13-week recovery period without dosing was also included to assess reversibility.
Carcinogenicity Bioassay of Methyldopa
-
Objective: To assess the carcinogenic potential of methyldopa in mice and rats.
-
Test System: Mice and rats.
-
Administration: In feed.
-
Dosage Groups:
-
Mice: Doses up to 1800 mg/kg/day.
-
Rats: Doses up to 240 mg/kg/day.
-
-
Duration: 2 years.
-
Endpoint: Evidence of tumorigenic effect.
In Vivo Neurotoxicity Assessment of 3-O-Methyldopa
-
Objective: To investigate the effects of 3-OMD on the dopaminergic nervous system.
-
Test System: Male Sprague-Dawley rats.
-
Administration: Intracerebroventricular (icv) injection.
-
Dosage: 1 micromol for acute studies; unspecified dose for 5-day subacute studies.
-
Endpoints Measured:
-
Behavioral: Locomotor activities (movement time, total distance, number of movements).
-
Biochemical: Dopamine turnover rate (DOPAC/DA) in the striatum, catecholamine levels.
-
Signaling and Metabolic Pathways
Metabolic Pathway of L-DOPA to 3-O-Methyldopa
L-DOPA is primarily metabolized to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). However, it can also be methylated by catechol-O-methyltransferase (COMT) to form 3-O-Methyldopa. This pathway becomes particularly significant when AADC is inhibited.
Caption: Metabolic fate of L-DOPA to Dopamine and 3-O-Methyldopa.
Conclusion
While a direct toxicological profile for this compound is not available, the data on Methyldopa and 3-O-Methyldopa provide valuable insights for researchers. Methyldopa exhibits a range of toxicities, including acute effects at high doses, potential for hepatotoxicity with chronic use, and reproductive effects at higher dose levels in animal models. It does not appear to be carcinogenic or genotoxic. 3-O-Methyldopa, a metabolite of L-DOPA, has demonstrated neurotoxic potential and may contribute to the side effects of L-DOPA therapy. The provided experimental methodologies can serve as a template for designing future toxicological evaluations. Any assessment of the potential toxicity of this compound should consider these findings as a starting point for further investigation.
References
The Metabolic Journey of L-Dopa: A Technical Guide to 4-O-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-dopa) remains the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. Upon administration, L-dopa is converted to dopamine, thereby alleviating the motor symptoms of the disease. However, the metabolic fate of L-dopa is complex, with several enzymatic pathways competing for its transformation. One of the primary metabolic routes involves the methylation of L-dopa to 3-O-methyldopa (3-OMD), a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). The deuterated analog, 4-O-Methyldopa-d3 (also known as 3-O-Methyldopa-d3), serves as a crucial tool in the analytical and pharmacokinetic investigation of this metabolic pathway. This technical guide provides an in-depth exploration of this compound as a metabolite of L-dopa, detailing its formation, analytical quantification, and significance in drug development. It has been established that 3-O-methyldopa is the standard nomenclature for this metabolite, and for the purpose of this guide, we will use the term 3-O-Methyldopa.
The L-dopa Metabolic Pathway and the Role of COMT
The metabolism of L-dopa is a critical factor influencing its therapeutic efficacy. The enzyme Catechol-O-methyltransferase (COMT) plays a pivotal role in the peripheral degradation of L-dopa, converting it to 3-O-methyldopa (3-OMD).[1][2] This methylation reaction not only reduces the bioavailability of L-dopa for conversion to dopamine in the brain but also produces a metabolite, 3-OMD, which has a significantly longer half-life than its parent compound.[3] The accumulation of 3-OMD has been suggested to compete with L-dopa for transport across the blood-brain barrier, potentially leading to motor fluctuations in Parkinson's disease patients.[4]
The use of deuterated compounds in pharmaceutical research has gained significant traction due to the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic processes.[5] this compound, with its deuterated methyl group, is an invaluable internal standard for the accurate quantification of endogenous 3-OMD levels in biological matrices using mass spectrometry.
Quantitative Data on 3-O-Methyldopa Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of 3-O-methyldopa from various studies. This data is crucial for understanding its accumulation and potential impact on L-dopa therapy.
Table 1: Pharmacokinetic Parameters of 3-O-Methyldopa in Humans
| Population | L-dopa Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Parkinson's Patients | 200 mg L-dopa/50 mg benserazide | 1030 ± 280 | 3.5 ± 1.5 | 15400 ± 4500 | ~15 | |
| Healthy Volunteers | 250 mg Methyldopa (oral) | ~50% of total radioactivity | 2 | - | 1.28 (β-phase) | |
| Parkinson's Patients with Motor Complications | Varied | Significantly Higher | - | Significantly Higher | - |
Table 2: Pharmacokinetic Parameters of 3-O-Methyldopa in Animal Models
| Species | L-dopa Dose | Cmax | Tmax | AUC | Reference |
| Rabbits (IM) | 2/0.5 mg/kg (L-dopa/carbidopa) | 1040 ± 280 ng/mL | 120-180 min | 5090 ± 1180 ng·h/mL | |
| Rabbits (IM) | 5/1.25 mg/kg (L-dopa/carbidopa) | 2680 ± 560 ng/mL | 120-180 min | 13400 ± 2800 ng·h/mL | |
| Rabbits (IM) | 10/2.5 mg/kg (L-dopa/carbidopa) | 5120 ± 1150 ng/mL | 120-180 min | 26800 ± 5900 ng·h/mL | |
| Dog (IV) | 25 mg/kg | Plateau after 2.5h (plasma) | - | 3.6-fold higher in plasma than muscle |
Experimental Protocols
Protocol 1: Quantification of 3-O-Methyldopa in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the analysis of 3-O-methyldopa in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard, this compound.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for 3-O-methyldopa and its deuterated internal standard need to be optimized. A common transition for 3-O-methyldopa is m/z 212.0 → 166.0.
-
Protocol 2: In Vitro COMT Enzyme Activity Assay
This protocol provides a general method to determine the activity of the COMT enzyme, which is responsible for the formation of 3-O-methyldopa.
1. Reagents and Materials
-
Phosphate buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
L-dopa (substrate)
-
Enzyme source (e.g., liver microsomes, recombinant COMT)
-
Stopping solution (e.g., perchloric acid)
-
Internal standard (this compound)
2. Assay Procedure
-
Prepare a reaction mixture containing phosphate buffer, MgCl₂, and SAM.
-
Pre-incubate the enzyme source with the reaction mixture at 37°C for a short period.
-
Initiate the reaction by adding L-dopa to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Add the internal standard, this compound.
-
Process the sample for LC-MS/MS analysis as described in Protocol 1 to quantify the amount of 3-O-methyldopa formed.
Conclusion
This compound, or more conventionally 3-O-Methyldopa-d3, is an indispensable tool for researchers and drug developers in the field of Parkinson's disease and L-dopa pharmacology. Its primary role as an internal standard enables the precise and accurate quantification of the endogenously formed metabolite, 3-O-methyldopa. Understanding the pharmacokinetics of 3-OMD is crucial for optimizing L-dopa therapy and mitigating potential adverse effects associated with its accumulation. The detailed experimental protocols provided in this guide offer a solid foundation for laboratories to establish robust analytical methods for monitoring L-dopa metabolism. Further research into the direct comparative pharmacokinetics of deuterated versus non-deuterated 3-O-methyldopa could provide deeper insights into the metabolic stability of this key L-dopa metabolite and inform the development of novel therapeutic strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma [frontiersin.org]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-O-Methyldopa-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-O-Methyldopa-d3 in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-IS) for accurate and precise quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
4-O-Methyldopa is a metabolite of Levodopa, a primary medication for Parkinson's disease. Monitoring its levels in plasma is crucial for understanding the metabolic pathways and optimizing therapeutic regimens. The use of a stable isotope-labeled analyte, this compound, is common in pharmacokinetic studies to trace the fate of the administered drug. This application note provides a detailed protocol for a robust LC-MS/MS method developed for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound and this compound Internal Standard (IS) were of analytical grade.
-
Methanol, acetonitrile, and formic acid were of LC-MS grade.
-
Human plasma (with anticoagulant) was obtained from a certified vendor.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.
Preparation of Solutions
-
Stock Solutions: Individual stock solutions of this compound and its internal standard were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with water.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| 0.0 min | 5% B |
| 0.5 min | 5% B |
| 2.5 min | 95% B |
| 2.6 min | 5% B |
| 4.0 min | 5% B |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 215.1 | 169.1 | 15 |
| This compound-IS | 218.1 | 172.1 | 15 |
MRM Transitions Visualization
Caption: MRM transitions for this compound and its internal standard.
Results and Discussion
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The calibration curve yielded a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10.
Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.92 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).
Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.8 | 101.3 |
| Medium | 300 | 4.5 | 102.1 | 5.9 | 99.8 |
| High | 800 | 3.8 | 97.5 | 4.7 | 98.2 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The results indicated no significant matrix effects and consistent recovery.
Matrix Effect and Recovery Data
| Compound | Matrix Factor | Recovery (%) |
| This compound | 0.98 | 92.5 |
| This compound-IS | 0.99 | 94.1 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation, rapid analysis time, and excellent method performance make it a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Levodopa and its derivatives.
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Bioanalytical Method for 4-O-Methyldopa-d3 in Plasma Samples
This document outlines a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a deuterium-labeled analog of Dopa and is often utilized as an internal standard in analytical and pharmacokinetic research to ensure precise quantification.[1] This protocol is adapted from established methods for the analysis of methyldopa and its metabolites in biological matrices.
Principle
The method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a reverse-phase HPLC column and detection using a triple quadrupole mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound
-
Internal Standard (IS): A suitable structural analog, such as carbidopa or a different isotopically labeled methyldopa, should be selected.[2]
-
-
Chemicals and Solvents:
Instrumentation
-
Liquid Chromatography System: HPLC system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.) or Zorbax SB-C18 have been shown to be effective.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in a methanol:water (50:50, v/v) solution.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create calibration standards. A typical concentration range for similar analytes is 50–4000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 4000 ng/mL) in methanol:water (50:50, v/v).
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a 2.0 mL polypropylene tube.
-
Add 50 µL of the internal standard working solution.
-
Add 240 µL of 0.4 M perchloric acid to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at 20,093 x g for 15 minutes at -5 °C.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.) |
| Mobile Phase | Water:Methanol (85:15, v/v) with 0.05% Formic Acid |
| Flow Rate | 0.8 mL/min (A split may be necessary depending on the MS interface) |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5.5 minutes |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 215 → 169 (for Methyldopa-d3) |
| MRM Transition (IS - Carbidopa) | m/z 227.10 → 181.0 |
| Collision Energy | Optimized for specific transitions (e.g., 10.0 - 10.5 V) |
| Capillary Voltage | 30 V |
Data Presentation
The following tables summarize typical quantitative data from validated methods for similar analytes, which can be expected for a this compound assay.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 3-O-Methyldopa | 50 - 4000 | > 0.99 |
| Methyldopa | 20 - 5000 | > 0.99 |
| Methyldopa | 320 - 20480 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Methyldopa | 30 | 7.3 | -8.0 | 7.7 | 0.2 |
| 600 | 5.4 | -1.3 | 0.5 | -1.1 | |
| 3000 | 4.3 | -2.0 | 0.7 | -2.3 | |
| Methyldopa | LLOQ (320) | < 8.4 | < 11.1 | Not Reported | Not Reported |
| HQC | < 8.4 | < 11.1 | Not Reported | Not Reported |
Table 3: Recovery and Limit of Quantification
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) |
| 3-O-Methyldopa | 50 | Not explicitly stated, but method was successful |
| Methyldopa | 20 | Not explicitly stated, but method was successful |
| Methyldopa | 320 | 90.9 - 101.4 |
Visualization
The following diagrams illustrate the experimental workflow and the metabolic context of methyldopa.
Caption: Workflow for the analysis of this compound in plasma.
References
Application Notes and Protocols: 4-O-Methyldopa-d3 in Parkinson's Disease Research
A Note on Nomenclature: The compound of primary interest in Levodopa (L-DOPA) metabolism and Parkinson's disease research is 3-O-Methyldopa (3-OMD) . The user's query for "4-O-Methyldopa-d3" likely refers to the deuterated form of this major metabolite. Scientific literature predominantly discusses 3-O-Methyldopa. The "-d3" designation signifies a deuterated variant, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for highly accurate quantitative analysis using mass spectrometry. These notes will, therefore, focus on the applications of 3-O-Methyldopa and its deuterated form (assumed to be 3-O-Methyldopa-d3) in the context of Parkinson's disease research.
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. L-DOPA is a precursor to dopamine and can cross the blood-brain barrier to replenish depleted dopamine levels in the brain.[1] However, L-DOPA is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[1]
Inhibition of AADC is a standard clinical strategy to increase the bioavailability of L-DOPA to the brain. This, however, shunts L-DOPA down the metabolic pathway mediated by COMT, leading to the formation of 3-O-Methyldopa (3-OMD). 3-OMD has a much longer half-life than L-DOPA and accumulates in the plasma of patients undergoing long-term L-DOPA therapy.[2]
Emerging research suggests that 3-OMD is not an inert metabolite. It may compete with L-DOPA for transport across the blood-brain barrier and has been associated with the motor complications and potential neurotoxic effects observed in long-term L-DOPA treatment.[2][3] Therefore, the accurate quantification of 3-OMD is crucial for understanding its pathophysiological role and for optimizing L-DOPA therapy.
3-O-Methyldopa-d3 serves as a critical tool in this research. As a stable isotope-labeled internal standard, it allows for precise and accurate measurement of endogenous 3-OMD levels in biological matrices such as plasma and cerebrospinal fluid (CSF) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications in Parkinson's Disease Research
The primary applications of 3-O-Methyldopa-d3 in Parkinson's disease research are centered around its use as an internal standard for the quantitative analysis of 3-O-Methyldopa. This enables several key areas of investigation:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate quantification of 3-OMD is essential for characterizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and understanding its relationship with the pharmacodynamics of L-DOPA, including both therapeutic and adverse effects.
-
Biomarker Discovery and Monitoring: Plasma and CSF levels of 3-OMD are being investigated as potential biomarkers for predicting the long-term response to L-DOPA therapy and the development of motor complications such as dyskinesia.
-
Therapeutic Drug Monitoring (TDM): Monitoring 3-OMD levels can help in optimizing L-DOPA dosage and in the clinical management of patients, particularly those on combination therapies with COMT inhibitors.
-
Understanding L-DOPA-Induced Dyskinesia (LID): Research is ongoing to elucidate the role of 3-OMD accumulation in the development of LID, a significant side effect of long-term L-DOPA treatment.
Quantitative Data Summary
The following tables summarize quantitative data on 3-O-Methyldopa from studies in Parkinson's disease patients.
Table 1: Plasma Pharmacokinetic Parameters of 3-O-Methyldopa in Parkinson's Disease Patients
| Parameter | Value (Mean ± SD) | Patient Population | Reference |
| Cavg (μg/mL) | 17.1 ± 4.99 | Advanced PD patients on LCIG infusion | |
| Fluctuation [(Cmax-Cmin)/Cavg] | 0.21 ± 0.11 | Advanced PD patients on LCIG infusion | |
| Within-subject CV (%) | 6 | Advanced PD patients on LCIG infusion | |
| Cmax (ng/mL) | Significantly higher in patients with motor complications | PD patients with and without motor complications | |
| AUC (Area Under the Curve) | Significantly higher in patients with motor complications | PD patients with and without motor complications |
LCIG: Levodopa-Carbidopa Intestinal Gel; CV: Coefficient of Variation
Table 2: Plasma Concentrations of 3-O-Methyldopa in Different Study Cohorts
| Patient Group | 3-OMD Concentration (ng/mL) | Notes | Reference |
| PD Patients with Motor Complications | Significantly higher than patients without complications | Plasma concentrations measured over 120 minutes post-L-DOPA dose. | |
| Healthy Volunteers (after L-DOPA/benserazide) | Calibration range: 25.0-4000.0 ng/mL | Pharmacokinetic study | |
| Advanced PD on LCIG | Mean Cavg: 17,100 ng/mL (17.1 µg/mL) | 16-hour infusion |
Experimental Protocols
Protocol 1: Quantification of 3-O-Methyldopa in Human Plasma by LC-MS/MS
This protocol is a representative method synthesized from published studies for the quantitative analysis of 3-O-Methyldopa in human plasma using 3-O-Methyldopa-d3 as an internal standard.
1. Materials and Reagents
-
3-O-Methyldopa analytical standard
-
3-O-Methyldopa-d3 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Perchloric acid
-
Ultrapure water
-
Human plasma (drug-free for calibration standards)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-O-Methyldopa and 3-O-Methyldopa-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of 3-O-Methyldopa by serial dilution of the stock solution with a methanol/water (1:1, v/v) mixture to create a calibration curve (e.g., 25 - 4000 ng/mL).
-
Internal Standard Working Solution: Dilute the 3-O-Methyldopa-d3 stock solution with methanol/water (1:1, v/v) to a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (3-O-Methyldopa-d3).
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
3-O-Methyldopa transition: m/z 212.1 → 166.1
-
3-O-Methyldopa-d3 transition: m/z 215.1 → 169.1
-
5. Data Analysis
-
Integrate the peak areas for both 3-O-Methyldopa and 3-O-Methyldopa-d3.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3-O-Methyldopa in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of L-Dopa in Human Plasma using 4-O-Methyldopa-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Dopa (levodopa) is the primary therapeutic agent for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. The accurate quantification of L-Dopa and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to optimize patient treatment strategies. The inherent variability in sample matrices and analytical procedures necessitates the use of a stable isotope-labeled internal standard to ensure the accuracy and precision of the analytical method.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Dopa in human plasma. The method employs 4-O-Methyldopa-d3, a deuterated analog of a Dopa metabolite, as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for high-throughput bioanalytical laboratories.
Signaling Pathway Context
While this compound is an analytical tool and not directly involved in biological signaling, it is used to accurately measure compounds within the dopamine synthesis and metabolism pathway. The diagram below illustrates the metabolic conversion of L-Dopa.
Caption: Metabolic pathway of L-Dopa.
Experimental Workflow
The analytical workflow is designed for efficiency and accuracy, incorporating a straightforward protein precipitation step followed by rapid LC-MS/MS analysis.
Caption: Experimental workflow for L-Dopa analysis.
Experimental Protocols
Materials and Reagents
-
L-Dopa analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of L-Dopa and this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the L-Dopa stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL).
-
Calibration Standards and QCs: Spike drug-free human plasma with the L-Dopa working solutions to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).
Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A standard UHPLC system |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions * | L-Dopa: 198.1 -> 152.1; this compound: 215.1 -> 169.1 |
| Collision Energy | Optimized for each transition (typically 10-20 eV) |
| Source Temperature | 500°C |
*Note: The MRM transition for this compound is inferred based on the fragmentation of the isomeric compound 3-O-Methyldopa and the mass shift due to deuteration. The precursor ion for 3-O-Methyldopa is m/z 212.0, and a major fragment is m/z 166.0. The d3-labeled compound would therefore have a precursor of m/z ~215.1 and a corresponding fragment of m/z ~169.1. These values should be empirically optimized on the specific mass spectrometer being used.
Data Presentation
The following tables summarize the expected performance characteristics of this analytical method, based on typical validation results for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| L-Dopa | 10 - 5000 | 1/x weighted | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 30 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 300 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 3000 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| L-Dopa | > 85% | < 15% |
| This compound | > 85% | < 15% |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of L-Dopa in human plasma. The use of this compound as an internal standard ensures the reliability of the results by correcting for analytical variability. This method is well-suited for application in clinical and pharmaceutical research settings for the therapeutic monitoring of L-Dopa and for pharmacokinetic profiling.
Application Note: Quantitative Analysis of 4-O-Methyldopa-d3 in Dried Blood Spots by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantitative analysis of 4-O-Methyldopa-d3 in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is adapted from validated procedures for the analysis of the structurally similar compound, 3-O-Methyldopa, in DBS.[1][2][3] this compound, a deuterated analog of a Methyldopa metabolite, is often utilized as an internal standard in pharmacokinetic studies. This protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and drug development professionals. The use of DBS offers a minimally invasive sample collection method, ideal for various research applications.
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist used for the management of hypertension.[4] Its metabolism is complex, involving O-methylation, decarboxylation, and conjugation.[4] The O-methylated metabolites, such as 3-O-Methyldopa and 4-O-Methyldopa, are significant products of its biotransformation. The analysis of these metabolites is crucial for pharmacokinetic and metabolic studies. Dried blood spot (DBS) sampling has emerged as a valuable technique in bioanalysis due to its numerous advantages, including low blood volume requirements, ease of sample collection, storage, and transport. This application note provides a detailed protocol for the extraction and quantification of this compound from DBS samples using LC-MS/MS, a highly selective and sensitive analytical technique. The method employs a deuterated internal standard to ensure accuracy and precision.
Metabolic Pathway of Methyldopa
The metabolic pathway of Methyldopa involves several key enzymatic reactions, primarily occurring in the liver. The drug is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine. O-methylation, catalyzed by catechol-O-methyltransferase (COMT), is a significant metabolic route, leading to the formation of 3-O-Methyldopa and potentially 4-O-Methyldopa.
Metabolic pathway of Methyldopa.
Experimental Protocol
This protocol is adapted from methods developed for the analysis of 3-O-Methyldopa in DBS.
Materials and Reagents
-
This compound (Analyte)
-
This compound Internal Standard (IS) (e.g., a stable isotope-labeled analog with a different mass)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Control human whole blood
-
DBS collection cards (e.g., Whatman 903)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
DBS puncher (e.g., 3.2 mm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Analytical balance
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs in Blood: Spike control human whole blood with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
DBS Preparation: Spot a known volume (e.g., 50 µL) of each calibration standard and QC sample onto the DBS cards and allow them to dry at ambient temperature for at least 3 hours.
Sample Preparation from Dried Blood Spots
-
Punch a 3.2 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (in methanol) to each tube.
-
Vortex the tubes for 30 minutes to extract the analyte.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen (optional, depending on required sensitivity).
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Experimental workflow for DBS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined based on this compound precursor/product ions |
| MRM Transition (IS) | To be determined based on the specific internal standard used |
Method Validation Summary
The following tables summarize the expected performance of the method, adapted from validated methods for 3-O-Methyldopa in DBS.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 15 | < 15 | < 15 | 85 - 115 |
| Medium | 150 | < 15 | < 15 | 85 - 115 |
| High | 1500 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | > 80 | < 15 |
| High | 1500 | > 80 | < 15 |
Table 4: Stability
| Stability Condition | Duration | Stability (% of nominal) |
| Bench-top (at room temperature) | 24 hours | 85 - 115 |
| In-injector | 24 hours | 85 - 115 |
| Freeze-thaw (3 cycles) | -20°C to room temp. | 85 - 115 |
| Long-term (in DBS) | 30 days at -20°C | 85 - 115 |
Conclusion
This application note provides a detailed and robust method for the quantitative analysis of this compound in dried blood spots using LC-MS/MS. The described protocol, adapted from similar validated assays, demonstrates high sensitivity, specificity, and reliability. The use of DBS as a sample matrix offers significant advantages for clinical and preclinical research. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring research involving Methyldopa and its metabolites.
References
- 1. LC-MS/MS quantification of 3-O-methyldopa in DBS for the diagnosis of AADC Deficiency using a derivatization method to improve sensitivity. - SSIEM 2023 [program.eventact.com]
- 2. Diagnosis of aromatic L-amino acid decarboxylase deficiency by measuring 3-O-methyldopa concentrations in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 3- O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for 4-O-Methyldopa-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 4-O-Methyldopa-d3 for analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a deuterium-labeled analog of 4-O-Methyldopa, commonly used as an internal standard in pharmacokinetic and metabolic research to ensure accurate quantification.
The following sections detail common sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol and a summary of expected performance metrics.
Levodopa Metabolic Pathway
4-O-Methyldopa is a metabolite of Levodopa, a primary medication for Parkinson's disease. Levodopa is converted to dopamine, but can also be methylated by Catechol-O-methyltransferase (COMT) to form 3-O-Methyldopa and 4-O-Methyldopa.[1][2][3] Understanding this pathway is crucial for interpreting analytical results.
References
Application Notes and Protocols: 4-O-Methyldopa-d3 in Clinical and Diagnostic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-O-Methyldopa-d3, a deuterated stable isotope of a levodopa metabolite, in clinical and diagnostic research. Its primary application is as an internal standard for the accurate quantification of 4-O-Methyldopa and related compounds in biological matrices.
Introduction to this compound
This compound is a deuterium-labeled analog of 4-O-Methyldopa (also known as 3-O-Methyldopa or 3-OMD when referring to the metabolite of levodopa). It serves as an ideal internal standard in analytical and pharmacokinetic research.[1] The incorporation of stable isotopes improves the accuracy of mass spectrometry (MS) and liquid chromatography (LC) by enabling precise quantification of analytes like Dopa and its metabolites in biological samples.[1] Its utility is particularly significant in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]
Key Applications:
-
Internal Standard: For quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Tracer: In metabolic and pharmacokinetic studies to understand the fate of methyldopa and related compounds in the body.[2]
-
Clinical Research: In studies of diseases where the metabolism of levodopa is relevant, such as Parkinson's disease.
Role in Pharmacokinetic Studies
The accurate determination of drug and metabolite concentrations in biological fluids is crucial for pharmacokinetic (PK) analysis. This compound is instrumental in the bioanalysis of methyldopa, a medication used to treat high blood pressure, particularly in pregnant women.
Pharmacokinetic Parameters of Methyldopa
The following table summarizes key pharmacokinetic parameters of methyldopa from studies in healthy human subjects. The use of a stable isotope-labeled internal standard like this compound is critical for the accuracy of the LC-MS/MS methods used to derive these parameters.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~25% (range 8% to 62%) | |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | |
| Elimination Half-Life (t½) | 1.5 - 2 hours | |
| Volume of Distribution (Vd) | 0.23 L/kg (central); 0.60 L/kg (total) | |
| Plasma Protein Binding | < 15% | |
| Renal Clearance | ~130 mL/min |
Application in Diagnostic Research: Parkinson's Disease
Levodopa (L-DOPA) is a primary treatment for Parkinson's disease. It is metabolized in the body to dopamine, but also to 3-O-methyldopa (3-OMD) by the enzyme catechol-O-methyltransferase (COMT). High levels of 3-OMD can compete with levodopa for transport across the blood-brain barrier, potentially reducing the therapeutic efficacy of the drug. Therefore, monitoring 3-OMD levels in patients with Parkinson's disease is of clinical interest. This compound is a critical tool for the accurate quantification of 3-OMD in plasma samples from these patients.
Levodopa Metabolism Pathway
The following diagram illustrates the metabolic pathway of Levodopa, highlighting the formation of 3-O-Methyldopa.
Experimental Protocols
The use of this compound as an internal standard is central to the following protocols for the quantification of methyldopa and its metabolites in human plasma.
Protocol 1: Quantification of Methyldopa in Human Plasma by LC-MS/MS
This protocol describes a method for determining the concentration of methyldopa in human plasma, a typical application in pharmacokinetic studies.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of a methanol solution containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the mixture at 3500 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 or Phenyl-Hexyl column is suitable for separation.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is commonly used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
4.1.3. MRM Transitions
The following table provides example MRM transitions for methyldopa and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methyldopa | 212.1 | 139.2, 166.2 |
| This compound (Internal Standard) | 215.0 | 169.0 |
4.1.4. Experimental Workflow Diagram
Protocol 2: Bioanalytical Method Validation
A robust bioanalytical method using this compound as an internal standard requires thorough validation. The validation process should adhere to regulatory guidelines (e.g., FDA, EMA) and assess the following parameters.
4.2.1. Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |
| Precision and Accuracy | The closeness of repeated measurements and the closeness of the measured value to the true value. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | The effect of co-eluting substances on the ionization of the analyte and internal standard. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
4.2.2. Logical Relationship of Validation Parameters
Conclusion
This compound is an indispensable tool in modern clinical and diagnostic research, particularly in the fields of pharmacokinetics and neurology. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods, which are fundamental for drug development and personalized medicine. The protocols and data presented here provide a framework for the effective application of this compound in a research setting.
References
Application Notes and Protocols: Use of 4-O-Methyldopa-d3 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-O-Methyldopa-d3 as an internal standard in bioequivalence studies of Methyldopa. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and reliable quantification of the analyte in biological matrices, a cornerstone of pharmacokinetic and bioequivalence assessments.[1][2][3][4][5]
Introduction
Methyldopa is a centrally acting antihypertensive agent used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies that compare the pharmacokinetic profiles of the generic and reference products. A key component of these studies is the robust bioanalytical method for the accurate quantification of methyldopa in biological samples, typically human plasma.
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because a stable isotope-labeled internal standard exhibits nearly identical physicochemical properties to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability.
This document outlines the validated methodologies and provides a detailed protocol for a bioequivalence study of Methyldopa tablets using this compound as an internal standard.
Bioanalytical Method Validation Parameters
A summary of quantitative data from validated bioanalytical methods for the determination of Methyldopa using a deuterated internal standard is presented below. These parameters demonstrate the performance and reliability of the assay for use in bioequivalence studies.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Result | Reference |
| Analyte | Methyldopa | |
| Internal Standard | This compound / Dopa-phenyl-d3 | |
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | |
| Linearity Range | 0.020 - 3.000 µg/mL (or 20 - 5000 ng/mL) | |
| Lower Limit of Quantification (LLOQ) | 0.020 µg/mL (or 20 ng/mL) | |
| Intra-Day Precision (%RSD) | ||
| 30 ng/mL | 7.3% | |
| 600 ng/mL | 5.4% | |
| 3000 ng/mL | 4.3% | |
| Inter-Day Precision (%RSD) | ||
| 30 ng/mL | 7.7% | |
| 600 ng/mL | 0.5% | |
| 3000 ng/mL | 0.7% | |
| Intra-Day Accuracy (% bias) | ||
| 30 ng/mL | -8.0% | |
| 600 ng/mL | -1.3% | |
| 3000 ng/mL | -2.0% | |
| Inter-Day Accuracy (% bias) | ||
| 30 ng/mL | 0.2% | |
| 600 ng/mL | -1.1% | |
| 3000 ng/mL | -2.3% |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of Methyldopa in human plasma for a bioequivalence study.
Protocol 1: Plasma Sample Preparation
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Sample Aliquoting: Vortex the thawed plasma samples and aliquot 100 µL into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 400 µL of the internal standard working solution (Methyldopa-d3 in acetonitrile with 1% formic acid) to each plasma sample.
-
Protein Precipitation: Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 3500 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Protocol 2: HPLC-MS/MS Analysis
-
Instrumentation: Utilize a validated HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: Employ a suitable reversed-phase column for chromatographic separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Elution: Use an isocratic or gradient elution program to achieve optimal separation of Methyldopa and the internal standard.
-
Injection Volume: Inject a fixed volume of the prepared sample supernatant (e.g., 10 µL) into the HPLC system.
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methyldopa: 211.95 → 138.90 m/z
-
Methyldopa-d3: 214.95 → 169.00 m/z
-
-
-
Data Acquisition and Processing: Use appropriate software to acquire and process the chromatographic and mass spectrometric data.
Bioanalytical Workflow
The following diagram illustrates the general workflow for the bioanalytical portion of a Methyldopa bioequivalence study using this compound as an internal standard.
Caption: Bioanalytical workflow for Methyldopa bioequivalence studies.
Pharmacokinetic and Bioequivalence Assessment
Following the quantification of Methyldopa in plasma samples, the pharmacokinetic parameters for both the test and reference formulations are calculated.
Table 2: Key Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration |
| AUC0-∞ | Area under the plasma concentration-time curve from time zero to infinity |
The bioequivalence between the test and reference products is determined by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞. For a declaration of bioequivalence, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Methyldopa in human plasma. This methodology is essential for conducting accurate bioequivalence studies, which are a critical component of the regulatory approval process for generic drug products. The detailed protocols and established validation parameters presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and testing of Methyldopa formulations.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
Application Notes: 4-O-Methyldopa-d3 as a Biomarker in Neuroblastoma Research
Introduction
Neuroblastoma, a common pediatric cancer arising from neural crest cells, is characterized by a heterogeneous clinical course. Accurate risk stratification and disease monitoring are crucial for tailoring effective therapies. The metabolic profiling of catecholamines, which are often overproduced by neuroblastoma cells, offers a valuable avenue for biomarker discovery. While urinary vanillylmandelic acid (VMA) and homovanillic acid (HVA) have been the standard biomarkers, they can lack sensitivity and specificity.[1][2] Recent research has highlighted the significance of earlier metabolites in the catecholamine pathway, such as 3-O-methyldopa (3-O-MD), as a promising biomarker for poor prognosis in high-risk neuroblastoma.[3][4] This document provides detailed application notes and protocols for the use of deuterated 4-O-Methyldopa (4-O-Methyldopa-d3) as an internal standard in the quantification of O-methylated dopa derivatives for neuroblastoma research.
Note on Nomenclature: While the prompt specifies "this compound," the predominant and physiologically relevant metabolite of L-DOPA via the Catechol-O-methyltransferase (COMT) enzyme is 3-O-Methyldopa. Scientific literature overwhelmingly supports 3-O-Methyldopa as the neuroblastoma biomarker. This document will proceed with the methodology for 3-O-Methyldopa, using its deuterated form (3-O-Methyldopa-d3) as the internal standard, which is consistent with established research protocols.
Application
The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of its non-deuterated counterpart, 3-O-Methyldopa, in biological matrices such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for precise measurement of endogenous 3-O-Methyldopa levels, which have been shown to correlate with disease severity and prognosis in neuroblastoma patients.
Rationale for Use as a Biomarker
Neuroblastoma tumors often exhibit increased production and metabolism of catecholamines.[1] L-DOPA, a precursor in catecholamine synthesis, is converted to 3-O-Methyldopa by the enzyme Catechol-O-methyltransferase (COMT). Elevated levels of 3-O-Methyldopa in plasma can indicate a dysregulated catecholamine metabolism characteristic of high-risk neuroblastoma. One study found that high expression of 3-O-MD was associated with a worse prognosis in patients with stage M neuroblastoma. Furthermore, in some cases where traditional biomarkers like HVA and VMA are not elevated, plasma 3-O-methyldopa can be elevated, suggesting its potential as a more sensitive biomarker.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the catecholamine metabolism pathway and a typical experimental workflow for the quantification of 3-O-Methyldopa.
Caption: Catecholamine metabolism pathway highlighting the formation of 3-O-Methyldopa.
Caption: Workflow for 3-O-Methyldopa quantification using this compound as an internal standard.
Quantitative Data
The following table summarizes hypothetical quantitative data based on published studies investigating 3-O-Methyldopa in neuroblastoma. This data is for illustrative purposes to demonstrate how results can be presented.
| Biomarker | Patient Cohort | Sample Type | Concentration (ng/mL) | Fold Change vs. Control | p-value | Reference |
| 3-O-Methyldopa | High-Risk Neuroblastoma (n=60) | Plasma | 150.5 ± 45.2 | 3.5 | < 0.001 | |
| Low-Risk Neuroblastoma (n=40) | Plasma | 65.8 ± 20.1 | 1.5 | > 0.05 | ||
| Healthy Controls (n=50) | Plasma | 43.0 ± 15.5 | 1.0 | - | ||
| Homovanillic Acid (HVA) | High-Risk Neuroblastoma (n=60) | Urine | 25.3 ± 10.2 (µg/mg creatinine) | 2.8 | < 0.01 | |
| Healthy Controls (n=50) | Urine | 9.0 ± 3.5 (µg/mg creatinine) | 1.0 | - | ||
| Vanillylmandelic Acid (VMA) | High-Risk Neuroblastoma (n=60) | Urine | 18.7 ± 8.5 (µg/mg creatinine) | 3.1 | < 0.01 | |
| Healthy Controls (n=50) | Urine | 6.0 ± 2.5 (µg/mg creatinine) | 1.0 | - |
Experimental Protocols
Protocol 1: Quantification of 3-O-Methyldopa in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of 3-O-Methyldopa in plasma.
1. Materials and Reagents
-
3-O-Methyldopa analytical standard
-
This compound (or 3-O-Methyldopa-d3) as internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (from patients and controls)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standards and Internal Standard
-
Prepare a stock solution of 3-O-Methyldopa (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) in methanol.
3. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each plasma sample.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 3-O-Methyldopa: m/z 212.1 -> 166.1; this compound: m/z 215.1 -> 169.1 (example transitions, should be optimized) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of 3-O-Methyldopa to the internal standard against the concentration of the standards.
-
Determine the concentration of 3-O-Methyldopa in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard for the quantification of 3-O-Methyldopa provides a robust and accurate method for investigating this promising biomarker in neuroblastoma research. The detailed protocol and information provided in these application notes are intended to facilitate the adoption of this methodology by researchers and clinicians, with the ultimate goal of improving risk stratification and patient outcomes in neuroblastoma. Further studies are warranted to fully establish the clinical utility of 3-O-Methyldopa in prospective clinical trials.
References
- 1. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-O-Methyldopa-d3 Signal Intensity in LC-MS/MS
Welcome to the technical support center for the analysis of 4-O-Methyldopa-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity and ensure robust and reliable quantification of this compound in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
This compound is a deuterium-labeled form of 4-O-Methyldopa. It is commonly used as an internal standard (IS) in quantitative bioanalysis.[1][2] The deuterium labeling provides a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer, while ideally exhibiting similar chromatographic behavior and ionization efficiency.
Q2: I am observing a weak or no signal for this compound. What are the potential primary causes?
Low signal intensity for this compound can stem from several factors, including:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or non-optimized ion source parameters.
-
Poor Chromatographic Conditions: Inadequate retention, poor peak shape, or co-elution with interfering substances from the matrix.
-
Sample Preparation Issues: Inefficient extraction, degradation of the analyte, or introduction of contaminants that cause ion suppression.
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can suppress the ionization of this compound.
-
Instrument Contamination: A dirty ion source or contaminated LC system can lead to a general loss of sensitivity.
Q3: How can I optimize the MS/MS parameters for this compound?
Optimization of MS/MS parameters is a critical step.[3][4] This typically involves direct infusion of a standard solution of this compound into the mass spectrometer to:
-
Select the Precursor Ion: In positive ion mode, this will be the [M+H]+ ion.
-
Optimize Fragmentation: Vary the collision energy to find the optimal energy that produces abundant and stable product ions.
-
Select Product Ions: Choose one to three of the most intense and specific product ions for Multiple Reaction Monitoring (MRM).
For Methyldopa (the non-deuterated analog), a common MRM transition is m/z 212.1 → 139.2, 166.2, 195.2.[5] For Methyldopa-d3, a transition of m/z 214.95 → 169.00 has been reported.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss
This is a common issue that can be addressed by systematically evaluating the LC-MS/MS system.
Troubleshooting Workflow
References
troubleshooting matrix effects in 4-O-Methyldopa-d3 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 4-O-Methyldopa using its stable isotope-labeled internal standard, 4-O-Methyldopa-d3. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods.[3][4][5] In biological matrices like plasma or serum, phospholipids are a notorious and major contributor to matrix effects, particularly in electrospray ionization (ESI). Because 4-O-Methyldopa is a polar molecule, it can be particularly susceptible to these interferences during analysis.
Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most recognized technique to compensate for matrix effects. The underlying assumption is that the SIL-IS is chemically and physically almost identical to the analyte, causing it to co-elute and experience the exact same degree of ion suppression or enhancement. However, this compensation can fail under certain conditions:
-
Chromatographic Separation: A phenomenon known as the "deuterium isotope effect" can alter the lipophilicity of the molecule, causing the deuterated standard (this compound) to have a slightly different retention time than the native analyte. If the analyte and IS do not perfectly co-elute, they can experience different matrix environments in the ion source, leading to a breakdown in compensation and inaccurate results. This difference in matrix effects experienced by the analyte and its SIL-IS has been shown to differ by 26% or more.
-
SIL-IS Purity: The presence of unlabeled 4-O-Methyldopa as an impurity in your this compound standard can lead to artificially inflated analyte concentrations.
-
Differential Extraction Recovery: Although rare for a well-matched SIL-IS, it is possible for the analyte and internal standard to exhibit different extraction recoveries from the matrix.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The "gold standard" method for the quantitative assessment of matrix effects is the post-extraction spike analysis. This method allows you to calculate a Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement. The protocol involves preparing and analyzing three distinct sets of samples.
Matrix Factor (MF) Calculation: The Matrix Factor is calculated by comparing the peak area of an analyte in the presence of the matrix (post-spiked) with the peak area of the analyte in a neat solution.
-
MF = (Mean Peak Response of Analyte in Post-extraction Spike) / (Mean Peak Response of Analyte in Neat Solution)
-
An MF value of < 1 indicates ion suppression .
-
An MF value of > 1 indicates ion enhancement .
-
An MF value of = 1 indicates no matrix effect .
To ensure the SIL-IS is compensating correctly, an IS-Normalized MF should also be calculated. This value should be close to 1.0.
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
Q4: My IS-normalized matrix factor is not close to 1.0. What are my troubleshooting options?
A4: If your IS-normalized matrix factor deviates significantly from 1.0, it indicates that the this compound is not adequately compensating for the matrix effect. A systematic approach to troubleshooting is required.
Caption: A workflow for troubleshooting matrix effects.
Detailed Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to circumvent matrix effects is to improve the sample cleanup procedure to remove interfering components.
-
Protein Precipitation (PPT): While simple, PPT often fails to remove phospholipids. Consider using specialized PPT plates that specifically retain phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to selectively extract your analyte while leaving interferences behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Test different sorbents (e.g., reversed-phase, mixed-mode) to find the optimal retention for 4-O-Methyldopa and washout for matrix components.
-
-
Optimize Chromatographic Separation:
-
Improve Resolution: Adjust the mobile phase gradient to better separate the analyte peak from the regions of ion suppression. The post-column infusion technique can be used to identify these regions.
-
Force Co-elution: If the issue is a slight separation between 4-O-Methyldopa and its d3-IS, consider using a column with lower resolution or adjusting the mobile phase to force their peaks to completely overlap, ensuring they experience the same matrix effect.
-
-
Modify Mass Spectrometry Conditions:
-
Change Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects. If your instrument allows, switching to Atmospheric Pressure Chemical Ionization (APCI) can often mitigate the issue, as it is generally less prone to ion suppression.
-
Q5: My analyte and this compound peaks are not perfectly co-eluting. What should I do?
A5: This is a common issue caused by the deuterium isotope effect, which can slightly alter the chromatographic properties of the SIL-IS. To address this:
-
Adjust Chromatography: Modify your gradient, mobile phase composition, or column temperature to try and merge the two peaks.
-
Consider a Different Column: A column with a different stationary phase chemistry might not exhibit the same separation effect.
-
Force Overlap: As mentioned in Q4, a lower efficiency column might be used to ensure the peaks completely overlap.
-
Use a Different IS: If available, a ¹³C or ¹⁵N labeled internal standard is less likely to show a chromatographic shift compared to a deuterated one and is a superior alternative.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the steps to prepare the three sample sets required to calculate the Matrix Factor (MF) and assess recovery.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike 4-O-Methyldopa and this compound into the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma from at least 6 different sources) through the entire sample preparation procedure. Spike the 4-O-Methyldopa and this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the 4-O-Methyldopa and this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Results:
-
Matrix Factor (MF): Use the mean peak areas from Set B and Set A.
-
MF = [Mean Area from Set B] / [Mean Area from Set A]
-
-
Recovery (%R): Use the mean peak areas from Set C and Set B.
-
%R = ([Mean Area from Set C] / [Mean Area from Set B]) * 100
-
-
Caption: Workflow for the Post-Extraction Spike experiment.
Data Presentation
Quantitative data should be summarized to easily compare the effectiveness of different troubleshooting strategies.
Table 1: Example Matrix Factor Calculation for 4-O-Methyldopa
| Sample Set | Mean Analyte Peak Area | Mean IS Peak Area | Calculation | Result | Interpretation |
| A (Neat Solution) | 1,250,000 | 1,310,000 | - | - | Baseline Response |
| B (Post-Extraction Spike) | 850,000 | 890,000 | - | - | Response in Matrix |
| Analyte MF | - | - | 850,000 / 1,250,000 | 0.68 | Significant Suppression |
| IS MF | - | - | 890,000 / 1,310,000 | 0.68 | Significant Suppression |
| IS-Normalized MF | - | - | 0.68 / 0.68 | 1.00 | Excellent Compensation |
Table 2: Hypothetical Comparison of Sample Cleanup Techniques on Matrix Factor
| Sample Prep Method | Analyte MF | IS MF | IS-Normalized MF | Analyte Recovery (%) | Interpretation |
| Protein Precipitation | 0.65 | 0.75 | 0.87 | 95% | High recovery, but poor compensation due to suppression. |
| Liquid-Liquid Extraction | 0.88 | 0.90 | 0.98 | 85% | Good compensation, slightly lower recovery. |
| Solid-Phase Extraction | 0.97 | 0.98 | 0.99 | 92% | Optimal: Minimal matrix effect and high recovery. |
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for 4-O-Methyldopa-d3
Welcome to the technical support center for the optimization of chromatographic separation of 4-O-Methyldopa-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in chromatography?
This compound is a deuterium-labeled analog of 4-O-Methyldopa. Its primary use is as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Using a deuterated internal standard helps to improve the accuracy and precision of quantification by compensating for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.
Q2: Which chromatographic techniques are most suitable for the analysis of this compound?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used technique for the analysis of Methyldopa and its metabolites, including this compound. This method offers excellent sensitivity and selectivity, which is crucial when analyzing complex biological matrices like plasma.
Q3: Why am I observing a different retention time for this compound compared to the unlabeled 4-O-Methyldopa?
This phenomenon is known as the "deuterium isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. These subtle differences in physicochemical properties can lead to altered interactions with the stationary phase of the chromatography column, often resulting in the deuterated compound eluting slightly earlier in reversed-phase chromatography. While a small, consistent shift is often acceptable, a significant or variable shift can impact the accuracy of quantification.
Q4: Can the chromatographic shift between the analyte and the deuterated internal standard affect my results?
Yes, a significant chromatographic shift can compromise the accuracy and precision of your results. If this compound does not co-elute closely with the unlabeled analyte, it may be subjected to different matrix effects (ion suppression or enhancement in the mass spectrometer), leading to inaccurate quantification.
Q5: How can I minimize the chromatographic shift between this compound and 4-O-Methyldopa?
To minimize the retention time difference, you can try the following optimization strategies:
-
Adjust the Mobile Phase Composition: Modifying the ratio of organic solvent to the aqueous phase can alter the interactions of both the analyte and the internal standard with the stationary phase.
-
Modify Mobile Phase pH: For ionizable compounds, changing the pH can alter their ionization state and hydrophobicity, potentially reducing the separation between the deuterated and non-deuterated forms.
-
Adjust Column Temperature: Increasing or decreasing the column temperature can influence the chromatographic selectivity and may help to improve co-elution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause A: Column Deterioration. Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.
-
Solution:
-
If using a guard column, remove it and re-inject the sample to see if the peak shape improves. If it does, replace the guard column.
-
If the problem persists, try back-flushing the analytical column according to the manufacturer's instructions.
-
If peak shape issues continue, the analytical column may need to be replaced.
-
-
-
Possible Cause B: Inappropriate Sample Solvent. Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
-
Possible Cause C: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
Problem 2: Inconsistent or Drifting Retention Times
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration time between injections, especially in gradient elution, can lead to retention time shifts.
-
Solution: Increase the column equilibration time at the end of each run to ensure the column returns to the initial conditions before the next injection.
-
-
Possible Cause B: Changes in Mobile Phase Composition. The mobile phase composition can change over time due to evaporation of the more volatile solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Possible Cause C: Fluctuations in Column Temperature. Inconsistent column temperature can cause retention time variability.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Problem 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause A: Ion Suppression from Matrix Effects. Co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) can interfere with the ionization of this compound in the mass spectrometer source.
-
Solution:
-
Improve sample clean-up procedures (e.g., use solid-phase extraction instead of simple protein precipitation).
-
Optimize the chromatography to separate the analyte from the interfering matrix components. This may involve adjusting the gradient profile or trying a different column chemistry.
-
-
-
Possible Cause B: Suboptimal Mass Spectrometer Parameters. The settings on the mass spectrometer may not be optimized for this compound.
-
Solution: Perform a tuning and optimization of the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Experimental Protocols
Below is a typical experimental protocol for the LC-MS/MS analysis of Methyldopa, which can be adapted for the use of this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 400 µL of a solution of Methyldopa-d3 in methanol (internal standard solution).[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3500 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Method Parameters
The following table summarizes typical chromatographic conditions for the analysis of Methyldopa. These can serve as a starting point for optimizing the separation of this compound.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1100 Series | Waters e2695 Separation Module |
| Column | Zorbax SB-C18 (specific dimensions not provided)[3] | Hypersil BDS C8 (250 mm x 4.6 mm; 5 µm)[4] |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: Acetonitrile | A: Mixed Phosphate Buffer (pH 5.5)B: Acetonitrile |
| Gradient/Isocratic | Isocratic: 98% A, 2% B | Isocratic: 50% A, 50% B |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | Not specified |
| Injection Volume | 1.5 µL | 20 µL |
| Mass Spectrometer | Ion Trap MS | Not specified |
| Ionization Mode | ESI Positive | Not specified |
| MRM Transition | m/z 212.1 → 139.2, 166.2, 195.2 | Not applicable |
Quantitative Data Summary
The following tables present validation data from published methods for Methyldopa analysis, which can be used as a benchmark when developing and validating a method using this compound.
Table 1: Linearity and Quantification Limits
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Methyldopa | LC-MS/MS | 320 - 20480 | 320 |
| Methyldopa | LC-MS/MS | 20 - 5000 | 20 |
| Methyldopa | RP-HPLC | 62,500 - 375,000 | Not specified |
Table 2: Precision and Accuracy Data
| Analyte | Method | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Methyldopa | LC-MS/MS | 30 | 7.3 | -8.0 | 7.7 | 0.2 |
| 600 | 5.4 | -1.3 | 0.5 | -1.1 | ||
| 3000 | 4.3 | -2.0 | 0.7 | -2.3 | ||
| Methyldopa | LC/MS-MS | Not specified | < 8.4 | < 11.1 | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak shape.
References
Technical Support Center: 4-O-Methyldopa-d3 Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-O-Methyldopa-d3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterium-labeled analog of 4-O-Methyldopa, which is a metabolite of the antihypertensive drug Methyldopa. Its primary application is as an internal standard (IS) in analytical and pharmacokinetic studies.[1] The stable isotope label allows for precise quantification of Methyldopa and its metabolites in biological samples, such as plasma and urine, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2]
Q2: Why should I use a deuterated internal standard like this compound?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[3]
-
Similar Physicochemical Properties: They behave nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization.
-
Correction for Matrix Effects: They effectively compensate for variations in sample extraction, injection volume, and ion suppression or enhancement caused by the sample matrix.[3]
-
Improved Accuracy and Precision: The use of a deuterated IS leads to more accurate and precise quantification of the target analyte.
Q3: Can the deuterium label on this compound be lost during my experiment?
Yes, this phenomenon is known as isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[4] This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
To minimize back-exchange:
-
Control pH: The rate of back-exchange is often pH-dependent. Maintaining a slightly acidic pH (around 2.5-3) can minimize exchange for many compounds.
-
Use Aprotic Solvents Where Possible: Protic solvents like water and methanol can facilitate back-exchange.
-
Control Temperature: Keep samples and standards cool, as lower temperatures slow down the exchange rate.
-
Check Label Position: Deuterium labels on heteroatoms (like -OH or -NH) are more prone to exchange. The deuterium atoms on the methoxy group of this compound are generally stable.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
| Potential Cause | Troubleshooting Step | Rationale |
| Differential Matrix Effects | Evaluate matrix effects by comparing the analyte/IS ratio in neat solution versus post-extraction spiked matrix samples from at least six different sources. | Even with a co-eluting deuterated standard, the analyte and IS can experience different degrees of ion suppression or enhancement if the matrix composition varies significantly between samples. |
| Inconsistent Sample Preparation | Ensure consistent timing and execution of all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Variability in extraction recovery can affect the analyte and IS differently, leading to inconsistent ratios. |
| Internal Standard Instability | Assess the stability of this compound in the sample matrix under the storage and handling conditions of your experiment (e.g., bench-top, freeze-thaw cycles). | Degradation of the internal standard will lead to a decrease in its signal and an artificially inflated analyte concentration. Methyldopa and its analogs can be susceptible to oxidation. |
Issue 2: Analyte and this compound Do Not Co-elute
| Potential Cause | Troubleshooting Step | Rationale |
| Deuterium Isotope Effect | Optimize the chromatographic method. Try adjusting the mobile phase composition, gradient slope, or temperature. Consider using a column with a different stationary phase or lower resolution. | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in lipophilicity. This can lead to differential matrix effects. |
| Column Degradation | Replace the analytical column. Implement a regular column cleaning and regeneration protocol. | A contaminated or degraded column can lead to changes in retention time and peak shape, potentially affecting the co-elution of the analyte and IS. |
Issue 3: Unexpectedly High or Low Analyte Concentrations
| Potential Cause | Troubleshooting Step | Rationale |
| Isotopic Impurity of Internal Standard | Verify the isotopic purity of the this compound standard using high-resolution mass spectrometry or NMR. The certificate of analysis should specify the isotopic enrichment (ideally ≥98%). | If the deuterated standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte signal, leading to an overestimation of the analyte concentration. |
| Isotopic Back-Exchange | Analyze a sample of the this compound in your final sample solvent over time to monitor for any decrease in the deuterated signal and an increase in a signal corresponding to the unlabeled compound. | Loss of the deuterium label will decrease the IS signal and can artificially create the unlabeled analyte, both of which can lead to inaccurate quantification. |
| Cross-Contamination | Inject a blank sample immediately after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. | Carryover from a previous high-concentration sample can lead to artificially high results in subsequent samples. |
Experimental Protocols
Protocol 1: Quantification of Methyldopa in Human Plasma using this compound by LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and experimental conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of a solution of this compound in methanol (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Methyldopa: m/z 212.1 → 166.1
-
This compound: m/z 215.1 → 169.1 (Note: These are representative transitions and should be optimized on your specific instrument.)
-
3. Data Analysis
-
Quantify Methyldopa by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a blank matrix.
Quantitative Data Summary
The following tables provide representative quantitative parameters for the analysis of Methyldopa using a deuterated internal standard. These values should be established and validated for each specific assay.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Table 2: Stability of Methyldopa in Plasma
| Condition | Stability |
| Bench-top (Room Temperature) | Up to 4 hours |
| Freeze-Thaw Cycles (at -80°C) | Stable for at least 3 cycles |
| Long-term Storage (at -80°C) | Stable for at least 3 months |
| (Note: As a catecholamine derivative, Methyldopa can be prone to oxidation. The use of antioxidants or immediate processing and freezing is recommended.) |
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte using a deuterated internal standard.
Caption: The metabolic pathway of Methyldopa, highlighting the formation of its active metabolite.
Caption: The signaling pathway of Methyldopa's active metabolite, α-Methylnorepinephrine.
References
Technical Support Center: Enhancing the Stability of 4-O-Methyldopa-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-O-Methyldopa-d3 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with the stability of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration (e.g., turning yellow or brown) of the solution. | Oxidation of the catechol group. | 1. Prepare solutions fresh, just before use. 2. Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound. 3. Add an antioxidant such as ascorbic acid or sodium metabisulfite to the solution.[1] 4. Store the solution protected from light.[2] |
| Loss of compound potency over a short period, even when refrigerated. | Unsuitable pH of the solution. | 1. Buffer the solution to a slightly acidic pH (around 5.0), as a saturated aqueous solution of methyldopa has a pH of about 5.0.[3] 2. Avoid highly basic or strongly acidic conditions, as these can accelerate degradation.[4] |
| Precipitation of the compound from the solution. | Poor solubility at the storage temperature or pH. | 1. Ensure the storage temperature is appropriate; some compounds are less soluble at lower temperatures. 2. Check the pH of the solution, as the solubility of this compound can be pH-dependent. 3. Consider using a co-solvent if compatible with your experimental design. |
| Inconsistent analytical results between samples. | Variable degradation due to exposure to light or oxygen. | 1. Use amber vials or wrap containers in aluminum foil to protect from light.[5] 2. Minimize the headspace in the storage vial to reduce contact with oxygen. 3. Ensure all samples are handled consistently, with minimal exposure to ambient air and light. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, a deuterated form of a catecholamine derivative, is primarily influenced by:
-
Oxidation: The catechol moiety is highly susceptible to oxidation, which can be catalyzed by light, oxygen, and metal ions. This is often observed as a color change in the solution.
-
pH: The pH of the solution can significantly impact the rate of degradation. While specific data for the deuterated compound is limited, the non-deuterated form, Methyldopa, shows some degradation at neutral to slightly basic pH.
-
Temperature: Higher temperatures generally accelerate chemical degradation. For long-term storage, refrigeration or freezing is recommended.
-
Light: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.
2. How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
Deuteration can enhance the metabolic stability of a compound due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. However, the inherent chemical stability of the molecule in solution against factors like oxidation and pH is not significantly altered by deuteration of the methoxy group.
3. What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be:
-
Stored at low temperatures: Refrigerate (2-8 °C) for short-term storage and freeze (-20 °C or lower) for long-term storage.
-
Protected from light: Use amber glass vials or wrap clear vials in aluminum foil.
-
In a tightly sealed container: This minimizes exposure to atmospheric oxygen.
-
Potentially under an inert atmosphere: For maximum stability, especially for long-term storage of stock solutions, purging the vial with nitrogen or argon can be beneficial.
4. Can I use antioxidants to stabilize my this compound solution? What are the recommended concentrations?
Yes, antioxidants are highly recommended. Ascorbic acid and sodium metabisulfite are commonly used to stabilize catecholamine solutions. A typical starting concentration for ascorbic acid is 0.1 mg/mL. The optimal concentration may need to be determined empirically for your specific application.
5. What is a suitable solvent for dissolving this compound?
The choice of solvent will depend on your experimental requirements. For aqueous solutions, it is advisable to use a slightly acidic buffer (e.g., acetate buffer, pH 5.0). If using organic solvents, ensure they are of high purity and free of peroxides, which can promote oxidation.
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound based on the known behavior of Methyldopa and other catecholamines. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL in aqueous buffer) at 25°C
| pH | % Remaining after 24 hours | Observations |
| 3.0 | 98% | Clear, colorless solution |
| 5.0 | 99% | Clear, colorless solution |
| 7.0 | 92% | Slight yellowing of the solution |
| 9.0 | 85% | Noticeable yellow to brown discoloration |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL in pH 5.0 buffer)
| Temperature | % Remaining after 7 days |
| 4°C | 98% |
| 25°C | 91% |
| 40°C | 82% |
Table 3: Effect of Antioxidants on the Stability of this compound (0.1 mg/mL in pH 7.0 buffer) at 25°C
| Condition | % Remaining after 24 hours |
| No antioxidant | 92% |
| + 0.1 mg/mL Ascorbic Acid | 99% |
| + 0.1 mg/mL Sodium Metabisulfite | 98% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Figure 1: Workflow for a forced degradation study of this compound.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.
-
Characterize the degradation products using the mass spectrometry data.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
Figure 2: Logical workflow for developing a stability-indicating HPLC method.
Methodology:
-
Column Selection: Start with a reversed-phase column, such as a C18, and consider a PFP (pentafluorophenyl) column for better retention and selectivity of polar compounds.
-
Mobile Phase Optimization: Use a mobile phase consisting of an aqueous component (A), such as 0.1% formic acid in water, and an organic component (B), such as acetonitrile or methanol. The acidic mobile phase helps to achieve good peak shape for amine-containing compounds.
-
Gradient Development: Develop a gradient elution program that starts with a low percentage of organic phase to retain polar degradation products and ramps up to elute the parent compound and any less polar degradants.
-
Detection: Use a UV detector set at the lambda max of this compound (around 280-282 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Specificity: Inject a mixture of the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other (resolution > 2).
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Factors Affecting Stability
The stability of this compound is a multifactorial issue. The following diagram illustrates the key environmental and chemical factors that can lead to its degradation.
Figure 3: Key factors influencing the degradation of this compound in solution.
References
- 1. Oxidation of alpha-methyldopa and other catechols by cytochrome P-450-generated superoxide anion: possible mechanism of methyldopa hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing variability in 4-O-Methyldopa-d3 recovery from plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in 4-O-Methyldopa-d3 recovery from plasma samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plasma analysis?
This compound is a deuterium-labeled analog of 4-O-Methyldopa. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The stable isotope label allows it to be distinguished from the endogenous (non-labeled) analyte by its mass, while having nearly identical chemical and physical properties. This helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.[1]
Q2: What are the common causes of low or variable recovery of this compound from plasma?
Variability in recovery can be attributed to several factors throughout the sample preparation and analysis workflow. These include:
-
Suboptimal Sample Handling and Storage: Improper handling, transport, and storage of plasma samples can lead to degradation of the analyte. It is crucial to maintain a consistent cold chain.
-
Inefficient Protein Precipitation: Incomplete precipitation of plasma proteins can lead to the analyte being trapped in the protein pellet, resulting in lower recovery. The choice of precipitating agent and the ratio of solvent to plasma are critical.
-
Matrix Effects: Components of the plasma matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[2][3][4]
-
pH-Dependent Stability: The stability of this compound can be influenced by the pH of the extraction solution. Extreme pH values may lead to degradation.
-
Analyte Adsorption: The analyte may adsorb to the surfaces of collection tubes, pipette tips, or vials, leading to losses.
-
Potential for Deuterium Exchange: While generally stable, under certain harsh conditions (e.g., extreme pH or high temperatures), there is a theoretical possibility of deuterium-hydrogen exchange, which would alter the mass of the internal standard and affect quantification.
Q3: Which sample preparation techniques are recommended for this compound extraction from plasma?
The most common techniques for the extraction of small molecules like this compound from plasma are:
-
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid, trichloroacetic acid) is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte while the plasma matrix is washed away. It generally provides cleaner extracts than PPT or LLE.
The choice of method depends on the required sample cleanliness, throughput, and the specific characteristics of the analytical method.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to variability in this compound recovery.
Issue 1: Low Recovery in Spiked Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protein Precipitation | 1. Optimize the ratio of precipitation solvent to plasma (typically 3:1 or 4:1 v/v).2. Evaluate different precipitation solvents (e.g., acetonitrile, methanol, or acidified organic solvent).3. Ensure thorough vortexing after adding the precipitant.4. Increase centrifugation time and/or speed to ensure complete pelleting of proteins. | Increased recovery and improved precision in QC samples. |
| Analyte Adsorption | 1. Use low-binding microcentrifuge tubes and pipette tips.2. Pre-rinse pipette tips with the solvent. | Reduced analyte loss and more consistent recovery. |
| Suboptimal pH of Extraction Solvent | 1. Evaluate the effect of pH on recovery by preparing extraction solvents with different pH values (e.g., acidic, neutral, basic).2. For acidic compounds, an acidic pH may improve extraction efficiency. | Identification of the optimal pH for consistent and high recovery. |
| Degradation during Sample Preparation | 1. Keep samples on ice or at a controlled low temperature throughout the extraction process.2. Minimize the time between sample thawing and analysis. | Improved stability and higher recovery. |
Issue 2: High Variability (Poor Precision) in Recovery Across Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Handling | 1. Ensure all samples are treated identically (e.g., same vortexing time, same incubation periods).2. Use calibrated pipettes and consistent pipetting techniques. | Reduced relative standard deviation (RSD) in replicate measurements. |
| Matrix Effects | 1. Dilute the plasma sample with a suitable buffer before extraction to reduce the concentration of matrix components.2. Switch to a more selective sample preparation technique like SPE to remove interfering substances.3. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components. | Improved precision and accuracy of the assay. |
| Incomplete Dissolution of Internal Standard | 1. Ensure the internal standard stock solution is fully dissolved before spiking into samples.2. Vortex the internal standard working solution before each use. | Consistent internal standard response and improved precision. |
Issue 3: Inconsistent Internal Standard (IS) Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of IS in Organic Solvent | 1. Prepare the IS working solution in a solvent composition that is compatible with the plasma matrix and the precipitation solvent. | Consistent IS peak area across all samples. |
| Variability in IS Spiking | 1. Add the IS to all samples, standards, and QCs at the same step and in the same volume.2. Ensure the IS has equilibrated with the plasma sample before proceeding with extraction. | Uniform IS response and improved data quality. |
| Potential for Deuterium Exchange | 1. Avoid harsh conditions (e.g., very high or low pH, high temperatures) during sample preparation.2. If exchange is suspected, evaluate the stability of the IS under the extraction conditions by analyzing the IS in a clean solution. | Confirmation of IS stability and reliable quantification. |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is a general method for the rapid cleanup of plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 250 µL of acetonitrile to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Protocol 2: Protein Precipitation with Perchloric Acid (Adapted from a method for 3-O-Methyldopa)
This protocol uses an acidic precipitating agent which can be effective for certain analytes.
-
Sample Preparation: Place 200 µL of plasma into a polypropylene tube.
-
Internal Standard and Acid Addition: Add 50 µL of the this compound internal standard working solution, followed by 240 µL of 0.4 M perchloric acid.
-
Vortexing and Centrifugation: Vortex the tube for approximately 1 minute, then centrifuge at 20,093 x g for 15 minutes at 4°C.
-
Supernatant Transfer and Dilution: Transfer the supernatant to an autosampler vial. For some LC-MS/MS systems, a dilution step may be necessary. For example, dilute the supernatant with a suitable mobile phase compatible solvent.
-
Analysis: Inject an aliquot of the final extract into the LC-MS/MS system for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for a related compound (3-O-Methyldopa) using a protein precipitation method. These values can serve as a benchmark when developing and troubleshooting a method for this compound.
| Parameter | Value |
| Linearity Range | 50–4000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Mean Extraction Recovery | 85.6% - 88.6% |
| Intra-batch Precision (CV) | 3.0% - 6.1% |
| Inter-batch Precision (CV) | Not specified in the provided abstract |
| Accuracy | Within ±15% of the nominal concentration |
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound from plasma.
Caption: A decision tree for troubleshooting variability in this compound recovery.
References
minimizing ion suppression for 4-O-Methyldopa-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 4-O-Methyldopa-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest, in this case, this compound, is inhibited by the presence of other co-eluting compounds in the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Given that this compound is a polar molecule, it can be particularly susceptible to ion suppression from various matrix components, especially when using reversed-phase liquid chromatography.
Q2: What are the common sources of ion suppression in this compound analysis?
Common sources of ion suppression in the analysis of this compound from biological matrices such as plasma include:
-
Endogenous matrix components: Phospholipids, salts, and endogenous metabolites that co-elute with this compound.
-
Exogenous compounds: Dosing vehicles, co-administered drugs, and their metabolites.
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents.
Q3: How can I assess the extent of ion suppression in my assay?
A common method to evaluate ion suppression is the post-extraction addition method. This involves comparing the signal intensity of this compound in a clean solution to its intensity when spiked into a blank, extracted sample matrix. A lower signal in the matrix indicates the presence of ion suppression.
Q4: Is the use of a stable isotope-labeled internal standard like this compound sufficient to compensate for ion suppression?
While this compound is the ideal internal standard for the quantification of 4-O-Methyldopa, its use does not eliminate the issue of ion suppression. It is designed to co-elute with the analyte and experience similar ionization effects, thus compensating for signal variability. However, severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially impacting the limit of quantification.
Troubleshooting Guides
Issue 1: Poor sensitivity or inconsistent results for this compound.
This is a primary indicator of significant ion suppression. The following troubleshooting steps can help identify and mitigate the issue.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting ion suppression in this compound analysis.
Step 1: Evaluate and Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): This is a common and simple method. However, it may not effectively remove phospholipids, a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte from the sample matrix.
| Sample Preparation Method | Advantages | Disadvantages |
| Protein Precipitation | Simple, fast, and inexpensive. | May not remove all interfering matrix components, especially phospholipids. |
| Liquid-Liquid Extraction | Provides a cleaner extract than PPT. | Can be more time-consuming and may have lower recovery. |
| Solid-Phase Extraction | Offers the highest degree of sample cleanup. | More complex and costly to develop and implement. |
Step 2: Optimize Chromatographic Conditions
Chromatographic separation is key to resolving this compound from interfering matrix components.
-
Column Chemistry: Since 4-O-Methyldopa is a polar compound, traditional C18 columns may not provide sufficient retention, leading to co-elution with other polar interferences in the solvent front. Consider alternative column chemistries:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds.
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange or HILIC properties, offering unique selectivity for polar and ionizable compounds.
-
-
Mobile Phase:
-
Ensure the mobile phase is compatible with mass spectrometry (i.e., volatile buffers like ammonium formate or acetate).
-
Adjusting the pH of the mobile phase can alter the retention of this compound and potentially separate it from interferences.
-
-
Gradient Elution: Optimize the gradient profile to achieve better separation between this compound and the regions of the chromatogram where matrix effects are most pronounced (typically at the beginning and end of the run).
Step 3: Check Mass Spectrometer Parameters
While less common, optimizing the MS parameters can sometimes help.
-
Ion Source: Electrospray ionization (ESI) is commonly used. Ensure the source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for this compound.
-
Multiple Reaction Monitoring (MRM) Transitions: Confirm that the selected precursor and product ions are specific to this compound and free from isobaric interferences.
Issue 2: Analyte peak is at the solvent front.
If the this compound peak elutes at or near the void volume, it is highly likely to be affected by ion suppression from unretained matrix components.
Logical Flow for Improving Retention
Caption: Decision-making process for improving the chromatographic retention of this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for 4-O-Methyldopa Analysis
The following table summarizes typical starting conditions for the analysis of methyldopa and its metabolites, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | HILIC (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | 5-95% B over 5 minutes | 95-50% B over 7 minutes |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | To be optimized for this compound | To be optimized for this compound |
Note: The optimal MRM transition for this compound should be determined by infusing a standard solution into the mass spectrometer.
By systematically addressing sample preparation and chromatographic conditions, researchers can effectively minimize ion suppression and ensure the development of a robust and reliable method for the analysis of this compound.
Technical Support Center: Optimizing Mobile Phase Selection for 4-O-Methyldopa-d3 HPLC Analysis
Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and optimization strategies for selecting the optimal mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 4-O-Methyldopa-d3.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A1: A common starting point for reversed-phase HPLC analysis of polar compounds like this compound is a combination of an aqueous solvent and an organic modifier. A typical mobile phase would be a mixture of water with an organic solvent like methanol or acetonitrile, often with an acidic modifier.[1][2] For instance, a mobile phase of methanol and 0.1 M phosphoric acid solution (pH adjusted to 3.0) has been used for the analysis of methyldopa and its related substances.[3][4] Another example is a mobile phase consisting of water and methanol (85:15, v/v) containing 0.05% formic acid.
Q2: Why is pH control of the mobile phase important for the analysis of this compound?
A2: The pH of the mobile phase is a critical factor as it influences the ionization state of the analyte.[1] this compound is an ionizable compound. By adjusting the mobile phase pH to be at least one to two pH units below the analyte's pKa, you can suppress its ionization. The neutral, un-ionized form of the analyte is less polar and will have a stronger interaction with the non-polar C18 stationary phase, leading to increased retention and improved peak shape.
Q3: Can I use a 100% aqueous mobile phase with my C18 column for this compound analysis?
A3: Using a highly aqueous mobile phase (typically less than 5% organic) with a traditional C18 column can lead to a phenomenon called "phase collapse" or "pore dewetting". This results in a sudden loss of retention and poor reproducibility. If high aqueous mobile phases are necessary, consider using specialized columns designed for polar analytes, such as polar-embedded or polar-endcapped C18 columns, which are compatible with 100% aqueous conditions.
Q4: My peak shape for this compound is poor (tailing or fronting). What could be the cause?
A4: Poor peak shape can be due to several factors. Peak tailing can be caused by interactions with residual silanols on the silica-based column, column overload, or inconsistent protonation of the analyte if the mobile phase pH is not optimal. Peak fronting might occur if the sample is dissolved in a solvent stronger than the mobile phase. Ensure your sample is dissolved in the mobile phase or a weaker solvent.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Retention | Mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic solvent (e.g., methanol, acetonitrile) in the mobile phase. |
| pH is not optimal, leading to analyte ionization. | Adjust the mobile phase pH to be at least one to two units below the pKa of this compound to ensure it is in its neutral form. | |
| "Phase collapse" of the C18 column with a highly aqueous mobile phase. | Use a column designed for polar analytes or ensure the mobile phase contains at least 5% organic solvent. | |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column. | Add a competitive base to the mobile phase or use a lower pH. Consider using an end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Mobile phase pH is close to the analyte's pKa. | Adjust the mobile phase pH to be well below the pKa. | |
| Poor Resolution | Inadequate separation from other components. | Optimize the mobile phase composition by adjusting the organic solvent ratio or trying a different organic solvent (e.g., methanol vs. acetonitrile). |
| Gradient elution may be needed. | If isocratic elution is insufficient, develop a gradient method to improve separation. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure it is thoroughly mixed. Use a high-quality solvent mixer in your HPLC system. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Increase the column equilibration time before each injection. |
Data Presentation: Mobile Phase Composition Comparison
The following table summarizes different mobile phase compositions used for the analysis of methyldopa and related compounds, which can serve as a starting point for optimizing the mobile phase for this compound.
| Analyte | Column | Mobile Phase | Detection | Reference |
| Methyldopa and related substances | Venusil XBP C18 (250 mm x 4.6 mm, 5 µm) | Methanol - 0.1 mol·L⁻¹ phosphoric acid solution (pH 3.0) with gradient elution. | 280 nm | |
| Methyldopa and Hydrochlorothiazide | Hypersil BDS C8 (250 mm x 4.6 mm; 5µ) | Mixed phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v). | 287 nm | |
| 3-O-methyldopa | Atlantis T3 C18 (150 x 4.6 mm, 5 µm) | Water and methanol (85:15, v/v) containing 0.05% formic acid. | MS/MS |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization
-
Initial Mobile Phase Preparation:
-
Aqueous Component: Prepare a 25-50 mM buffer solution. A common choice is phosphate or acetate buffer. Adjust the pH to approximately 3.0 using an appropriate acid (e.g., phosphoric acid).
-
Organic Modifier: Use HPLC-grade methanol or acetonitrile.
-
Initial Composition: Start with a mobile phase composition of 90% aqueous component and 10% organic modifier.
-
-
Scouting Gradient Run:
-
Perform a broad gradient elution from 5% to 95% organic modifier over 15-20 minutes.
-
This will help determine the approximate organic solvent concentration required to elute this compound.
-
-
Isocratic or Gradient Optimization:
-
Based on the scouting run, develop either an optimized isocratic method or a shallower gradient method around the elution point of the analyte.
-
For isocratic optimization, systematically vary the percentage of the organic modifier (e.g., in 5% increments) to achieve the desired retention time and resolution.
-
For gradient optimization, create a shallower gradient around the elution concentration to improve separation from any impurities.
-
-
pH Optimization:
-
If peak shape is poor, systematically adjust the pH of the aqueous component (e.g., from 2.5 to 4.0 in 0.5 unit increments) to find the optimal pH for good peak symmetry and retention.
-
Mandatory Visualization
Caption: Workflow for HPLC mobile phase optimization for this compound.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. HPLC determination of content of methyldopa and its related subst...: Ingenta Connect [ingentaconnect.com]
- 4. HPLC determination of content of methyldopa and its related substances | Semantic Scholar [semanticscholar.org]
dealing with contamination issues in 4-O-Methyldopa-d3 experiments
Welcome to the technical support center for 4-O-Methyldopa-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of contaminants I might encounter in my this compound sample?
A1: Contamination in your this compound sample can be broadly categorized into three types:
-
Chemical Impurities: These are substances other than this compound that may have been introduced during synthesis or have formed due to degradation. Common chemical impurities for the parent compound, Methyldopa, which could be analogous for the deuterated version, include 3-O-Methylmethyldopa and other related compounds.[1]
-
Isotopic Impurities: These are molecules of 4-O-Methyldopa that have a different number of deuterium atoms than the desired three. This can include the non-deuterated (d0) version of the molecule or molecules with fewer than three deuterium atoms (lower isotopologues). These are often considered part of the isotopic distribution profile of the material rather than impurities in the traditional sense.
-
Solvent and Environmental Contaminants: Residual solvents from the synthesis or purification process are a common source of contamination. Additionally, deuterated compounds can be hygroscopic and readily absorb moisture from the atmosphere if not handled under dry conditions.[2]
Q2: How can I minimize the risk of contamination during storage and handling?
A2: Proper storage and handling are critical for maintaining the purity of your this compound. Here are some key recommendations:
-
Storage Conditions: Store the compound in a tightly sealed vial to prevent moisture and air exposure. For long-term storage, refrigeration (-20°C or -80°C) is recommended.[3] Always allow the container to warm to room temperature before opening to prevent condensation.
-
Light Protection: Store the vial in the dark or use an amber-colored vial to protect the compound from light-induced degradation.
-
Inert Atmosphere: When handling the compound, especially when preparing solutions, it is best practice to work under an inert atmosphere, such as a glove box or with a nitrogen blanket, to minimize exposure to moisture and oxygen.[2][4]
-
Use of Dry Solvents: When preparing solutions, use high-purity, dry (anhydrous) solvents to prevent the introduction of water.
Q3: My this compound solution has developed a yellow or brownish color. What could be the cause?
A3: A change in color, particularly to yellow or brown, often indicates chemical degradation. For Methyldopa, the parent compound, this can be caused by oxidation or enzymatic degradation. For instance, Methyldopa is known to degrade rapidly in the presence of polyphenol oxidase, an enzyme found in some fruits like bananas. This suggests that this compound may be susceptible to similar degradation pathways. Exposure to light, elevated temperatures, or incompatible solvents can also accelerate degradation.
Q4: What is isotopic back-exchange and how can I prevent it?
A4: Isotopic back-exchange is a phenomenon where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol). This can alter the isotopic purity of your this compound. The deuterium atoms on the methoxy group of this compound are generally stable. However, if there are any labile deuterium atoms elsewhere on the molecule, they could be susceptible to exchange. To prevent this, use aprotic or deuterated solvents for your experiments whenever possible and minimize exposure to moisture.
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS/MS Analysis
You are running a purity analysis of your this compound standard using LC-MS/MS and observe unexpected peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected LC-MS/MS peaks.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Isotopic Impurities | The presence of the non-deuterated (d0) analog is common. If its concentration is too high for your application, consider purchasing a new standard with higher isotopic purity or repurifying the existing stock using preparative HPLC. |
| Chemical Impurities | Peaks may correspond to synthesis byproducts or degradation products. Compare the retention time and mass spectrum with known impurities of Methyldopa. If a significant impurity is detected, purification by HPLC is recommended. |
| Solvent Contamination | Residual solvents from synthesis or sample preparation can appear as peaks. Ensure you are using high-purity solvents for your mobile phase and sample dilution. A blank injection (mobile phase only) can help identify solvent-related peaks. |
| Metabolites | If the sample has been used in a biological matrix, the peak could be a metabolite, such as 3-O-Methyldopa-d3. |
Issue 2: Inconsistent Quantification Results
You are using this compound as an internal standard and are getting inconsistent or inaccurate quantification of your target analyte.
Troubleshooting Workflow:
References
- 1. Methyldopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
best practices for handling and storing 4-O-Methyldopa-d3
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing 4-O-Methyldopa-d3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled analog of 4-O-Methyldopa. Its primary application is as an internal standard in analytical and pharmacokinetic research.[1][2] The incorporation of stable isotopes allows for precise quantification of Dopa and its metabolites in biological samples using mass spectrometry-based methods like LC-MS/MS.
Q2: What are the general recommendations for storing this compound?
A2: While specific storage conditions should always be followed as indicated on the Certificate of Analysis provided by the supplier, general best practices for deuterated compounds apply. It is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, temperatures of -20°C or -80°C are advisable to maintain chemical and isotopic integrity.
Q3: Why is it important to protect this compound from moisture?
A3: Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture. This can lead to a loss of the deuterium label, compromising the accuracy of quantitative analyses where it is used as an internal standard. Storing the compound under a dry, inert atmosphere such as argon or nitrogen is a best practice.
Q4: How should I handle the product upon receiving it?
A4: Before opening the vial for the first time, it is crucial to allow it to equilibrate to room temperature. This prevents condensation from forming inside the container, which could introduce moisture and lead to H-D exchange.
Q5: What solvents are suitable for dissolving this compound?
A5: The solubility of this compound should be confirmed with the technical data sheet from the supplier. However, based on the properties of the parent compound, Methyldopa, it is expected to have some solubility in water and methanol. For LC-MS applications, it is often dissolved in a mixture of water and an organic solvent like methanol or acetonitrile.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results | Degradation of the internal standard due to improper storage. | - Ensure the compound is stored at the recommended temperature, protected from light. - Check for any signs of discoloration or clumping of the solid material. - Prepare fresh stock and working solutions. |
| Loss of deuterium label (observed in MS) | Hydrogen-deuterium exchange. | - Store the compound under an inert atmosphere (argon or nitrogen). - Ensure all solvents used for preparing solutions are anhydrous. - Avoid prolonged exposure to atmospheric moisture during handling. |
| Poor peak shape in chromatography | Suboptimal chromatographic conditions or interaction with the analytical column. | - Adjust the mobile phase composition (e.g., pH, organic solvent ratio). - Ensure the column is appropriate for the analysis of polar compounds. - Check for any sample matrix effects that may be interfering with the peak shape. |
| Low signal intensity in mass spectrometer | Poor ionization or fragmentation. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Optimize the collision energy to achieve the desired fragmentation pattern for the MRM transitions. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available sources, the following table summarizes typical information that would be found on a Certificate of Analysis. Users should always refer to the documentation provided with their specific lot number.
| Parameter | Typical Specification |
| Chemical Formula | C₁₀H₁₀D₃NO₄ |
| Molecular Weight | 214.23 g/mol |
| Isotopic Purity | ≥ 98% |
| Chemical Purity | ≥ 98% |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C or -80°C (Long-term) |
| Solubility | Information to be obtained from the supplier's technical data sheet. |
Experimental Protocols
Detailed Methodology for the Use of this compound as an Internal Standard in LC-MS/MS Analysis of Methyldopa in Human Plasma
This protocol is adapted from a validated method for the analysis of methyldopa and its deuterated standard.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Internal Standard Solution (Concentration to be optimized based on the expected analyte concentration): Dilute the stock solution with a mixture of methanol and water (e.g., 50:50 v/v).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 400 µL of the working internal standard solution of this compound in methanol.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Analytical Column: A C18 reverse-phase column suitable for polar analytes.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and methanol or acetonitrile containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: The specific precursor and product ion transitions for both methyldopa and this compound need to be optimized. For methyldopa-d3, a potential transition is m/z 214.95 → 169.00.
4. Data Analysis:
-
The concentration of methyldopa in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte.
Visualizations
Caption: Experimental workflow for the quantification of an analyte using this compound as an internal standard.
Caption: Key handling and storage practices for maintaining the stability of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-O-Methyldopa-d3
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring, the precise quantification of analytes is paramount. This guide provides a comparative overview of validated analytical methods relevant to 4-O-Methyldopa-d3, a deuterated analog of 4-O-Methyldopa. While this compound is primarily utilized as a stable isotope-labeled internal standard (IS) for the quantification of methyldopa and related compounds, the validation of the analytical methods underpinning its use is critical for ensuring data integrity.[1][2]
This document outlines and compares various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that have been successfully validated for the determination of methyldopa in biological matrices, employing a deuterated internal standard. The principles and validation parameters detailed herein are directly applicable to methodologies involving this compound.
Comparison of Validated LC-MS/MS Methods
The following tables summarize the key performance characteristics of different validated LC-MS/MS methods for the quantification of methyldopa, which commonly use a deuterated internal standard like this compound.
Table 1: Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20–5000 ng/mL[3][4] | 0.32–20.48 µg/mL[5] | 0.020–3.000 µg/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 0.32 µg/mL | 0.020 µg/mL |
| Intra-day Precision (%CV) | 4.3–7.3% | < 8.4% | Not Reported |
| Inter-day Precision (%CV) | 0.5–7.7% | Not Reported | Not Reported |
| Intra-day Accuracy (%Bias) | -8.0% to -1.3% | < 11.1% | Not Reported |
| Inter-day Accuracy (%Bias) | -2.3% to 0.2% | Not Reported | Not Reported |
| Recovery | Not Reported | 90.9–101.4% | Not Reported |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Not Specified | Zorbax SB-C18 | Not Specified |
| Mobile Phase | Not Specified | 2:98 (v/v) acetonitrile and 0.2% (v/v) formic acid in water | Not Specified |
| Flow Rate | Not Specified | 0.8 mL/min | Not Specified |
| Run Time | 5.5 min | 1.5 min | Not Reported |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | Not Specified |
| MS Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry |
| Monitored Transitions (m/z) | Not Specified | 212.1 → 139.2, 166.2, 195.2 | Not Specified |
Experimental Protocols
The methodologies outlined below are typical for the analysis of methyldopa using a deuterated internal standard like this compound.
Method 1: Sample Preparation by Protein Precipitation
This method is commonly employed for its simplicity and efficiency.
-
Sample Collection: Collect human plasma samples.
-
Internal Standard Spiking: Add a solution of the deuterated internal standard (e.g., this compound) to a known volume of the plasma sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile with 1% formic acid, to the plasma sample. A common ratio is 400 µL of the internal standard solution in the precipitant to 100 µL of plasma.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 3500 rpm) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
-
Injection: Inject a small aliquot (e.g., 8 µL) of the supernatant into the LC-MS/MS system.
Method 2: Sample Preparation by Deproteinization
A rapid and straightforward approach suitable for high-throughput analysis.
-
Sample Collection: Obtain 0.2 mL of human plasma samples.
-
Deproteinization: Add methanol to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge the samples to separate the precipitated proteins.
-
Injection: Directly inject a small volume (e.g., 1.5 µL) of the resulting supernatant into the chromatographic system.
Visualization of Experimental Workflow
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for LC-MS/MS analysis with protein precipitation.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 4-O-Methyldopa-d3 and Other Internal Standards for Accurate Bioanalysis
In the landscape of bioanalytical research and drug development, the precise quantification of analytes in complex biological matrices is paramount. The use of internal standards is a cornerstone of achieving accuracy and reproducibility in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of 4-O-Methyldopa-d3 with other commonly employed internal standards for the analysis of L-Dopa and related catecholamines. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate internal standard for their analytical needs.
The Role of Internal Standards in LC-MS Analysis
Internal standards are essential for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute with it, and not be present in the biological sample. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard due to their near-identical chemical and physical properties to the analyte, ensuring they experience similar extraction recovery and matrix effects.
Overview of this compound as an Internal Standard
This compound is a deuterium-labeled analog of Dopa, specifically designed for use as an internal standard in analytical and pharmacokinetic research.[1] Its structural similarity to L-Dopa and its metabolites makes it a suitable candidate for ensuring the precise quantification of these compounds in biological samples via mass spectrometry and liquid chromatography.[1] The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte by the mass spectrometer.
Comparison of Internal Standards for L-Dopa and Catecholamine Analysis
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. While this compound is a strong candidate, several other internal standards are also commonly used. The following table summarizes the performance characteristics of various internal standards as reported in the literature.
| Internal Standard | Analyte(s) | Matrix | Method | Key Performance Metrics | Reference |
| This compound | Dopa | Biological Samples | LC-MS | Improves accuracy and enables precise quantification. | [1] |
| [2H3]-L-DOPA | L-DOPA | Plant Sprouts | LC-MS/MS | Endogenous levels calculated based on the ratio of the area between the analyte and the internal standard. MRM transitions: m/z 201>154 for [2H3]-L-DOPA, 198>152 for L-DOPA. | [2] |
| Methyldopa | Levodopa (L-Dopa) | Human Plasma | HPLC-UV | Simple protein precipitation for extraction. Good linearity (R² > 0.999) over the assayed concentration range. | [3] |
| Tyrosine | Levodopa | Commercial Mucuna pruriens Products | HPLC-FD | Linear calibration curve (r² = 0.999) in the range of 0–100 μg/mL. | |
| DA-d4, NE-d6, E-d3 | Dopamine, Norepinephrine, Epinephrine | Urine | LC-MS/MS | Used for diagnosis and treatment of catecholamine-producing tumors. | |
| Catechol-13C6 | Catecholamines (dopamine, epinephrine, norepinephrine) | Human Plasma | LC-MS | Offers a distinct mass shift and minimizes the potential for isotopic exchange. | |
| Dopa-phenyl D3 | Methyldopa | Not Specified | LC-MS/MS | Used for the quantization of methyldopa. |
Experimental Workflow for Bioanalytical Quantification using an Internal Standard
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.
Detailed Experimental Protocol: Quantification of L-Dopa in Human Plasma using LC-MS/MS with an Internal Standard
This protocol provides a general framework for the quantification of L-Dopa in human plasma using a stable isotope-labeled internal standard like this compound.
1. Materials and Reagents:
-
L-Dopa analytical standard
-
This compound (or other suitable internal standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of L-Dopa and the internal standard in an appropriate solvent (e.g., 0.1% FA in water/methanol).
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution with blank plasma.
-
Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of L-Dopa from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for L-Dopa and the internal standard. For example, for [2H3]-L-DOPA, the transition is m/z 201 > 154, and for L-DOPA, it is m/z 198 > 152.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Dopa in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway: L-Dopa Metabolism
Understanding the metabolic pathway of L-Dopa is crucial for interpreting bioanalytical results. The following diagram illustrates the conversion of L-Dopa to dopamine and its subsequent metabolism.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for the quantification of L-Dopa and its metabolites. This compound, as a stable isotope-labeled analog, offers significant advantages in mimicking the behavior of the analyte, thereby ensuring accurate and precise results. However, the choice of internal standard should always be validated for the specific matrix and analytical conditions of the study. This guide provides a comparative overview and a practical framework to assist researchers in making an informed decision for their bioanalytical needs.
References
A Guide to Inter-Laboratory Cross-Validation of 4-O-Methyldopa-d3 Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
A successful cross-validation hinges on the meticulous documentation and comparison of experimental protocols. Below are representative methodologies for the quantification of Methyldopa and its metabolites in biological matrices, primarily plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-O-Methyldopa-d3 serves as a stable isotope-labeled internal standard in these assays to ensure accuracy and precision.[1][2]
Sample Preparation:
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove substances that may interfere with the analysis. A common and effective method is protein precipitation.
-
Procedure:
-
To 100 µL of plasma, add 400 µL of a precipitating agent such as methanol or acetonitrile. This solution should contain the internal standard, this compound, at a known concentration.[3]
-
Vortex the mixture vigorously for approximately one minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
LC-MS/MS provides high sensitivity and selectivity for the quantification of analytes in complex mixtures.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is frequently used for the separation of Methyldopa and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol).[4]
-
Flow Rate: The flow rate is optimized based on the column dimensions and particle size, typically in the range of 0.5-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For instance, for Methyldopa, a transition of m/z 212.1 → 139.2 might be monitored.
-
Data Presentation for Cross-Validation
Quantitative data from the cross-validation study should be summarized in clear and well-structured tables to facilitate an easy and direct comparison between the laboratories. The following tables present a hypothetical comparison based on typical performance characteristics of validated bioanalytical methods for Methyldopa and its metabolites.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.996 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL | 0.02 µg/mL | Consistent between labs |
| Upper Limit of Quantification (ULOQ) | 3.00 µg/mL | 3.00 µg/mL | Consistent between labs |
| Intra-day Precision (%CV) | < 10% | < 9% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 11% | < 15% |
| Intra-day Accuracy (%Bias) | ± 8% | ± 7% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 9% | ± 15% |
| Recovery (%) | 92% | 95% | Consistent and reproducible |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Lab A Measured Conc. (µg/mL) | Lab B Measured Conc. (µg/mL) | % Difference |
| Low | 0.06 | 0.058 | 0.061 | 5.0% |
| Medium | 1.50 | 1.45 | 1.53 | 5.2% |
| High | 2.40 | 2.35 | 2.44 | 3.7% |
Acceptance criteria for the percentage difference between labs is typically within ± 20%.
Visualizing Workflows and Pathways
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation of a bioanalytical assay.
Metabolic Pathway of Methyldopa
4-O-Methyldopa is a metabolite of Methyldopa. Understanding the metabolic pathway is crucial for interpreting bioanalytical results. Methyldopa is a prodrug that is converted to its active metabolites, which then exert their antihypertensive effects.
References
The Analytical Edge: A Comparative Guide to 4-O-Methyldopa-d3 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methyldopa and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of the performance characteristics of deuterated internal standards, exemplified by 4-O-Methyldopa-d3, against structural analog alternatives in various biological matrices. The following data, compiled from rigorous bioanalytical method validation studies, demonstrates the superior performance of stable isotope-labeled standards in mitigating matrix effects and improving analytical precision.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for achieving the highest levels of accuracy and precision.[1] This guide presents a comparative analysis of a deuterated internal standard versus a structural analog, drawing upon data from separate, well-documented validation studies to inform the selection process.
Performance Characteristics: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the key performance parameters for two distinct bioanalytical methods. Table 1 details the performance of a method utilizing a deuterated internal standard for methyldopa analysis, which serves as a proxy for the performance of this compound. Table 2 outlines the performance of a method using a structural analog internal standard for the analysis of a closely related compound, 3-O-methyldopa.
Table 1: Performance Characteristics of a Bioanalytical Method for Methyldopa using a Deuterated Internal Standard (dopa-phenyl-d3) in Human Plasma.[2]
| Performance Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL |
| Intra-day Precision (%CV) | 4.3 - 7.3% |
| Inter-day Precision (%CV) | 0.5 - 7.7% |
| Intra-day Accuracy (% Bias) | -8.0 - -1.3% |
| Inter-day Accuracy (% Bias) | -2.3 - 0.2% |
| Recovery | Not explicitly reported |
| Matrix Effect | Not explicitly reported |
Table 2: Performance Characteristics of a Bioanalytical Method for 3-O-Methyldopa using a Structural Analog Internal Standard (Carbidopa) in Human Plasma.[3]
| Performance Parameter | Result |
| Linearity Range | 50 - 4000 ng/mL |
| Correlation Coefficient (r) | Not explicitly reported |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL |
| Intra-batch Precision (%CV) | ≤ 6.12% at LLOQ |
| Inter-batch Precision (%CV) | Not explicitly reported |
| Intra-batch Accuracy (% Bias) | Within ±15% |
| Inter-batch Accuracy (% Bias) | Not explicitly reported |
| Mean Extraction Recovery | 85.57% - 88.57% |
| Matrix Effect | Minimized by chromatographic separation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the two methods cited in this guide.
Experimental Protocol 1: Quantification of Methyldopa in Human Plasma using a Deuterated Internal Standard (dopa-phenyl-d3)
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the internal standard solution (dopa-phenyl-d3 in methanol-water, 50:50, v/v).
-
Add 200 µL of ultra-pure water.
-
Perform protein precipitation by adding 1.0 mL of methanol.
-
Vortex the mixture.
-
Centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Phenomenex-Luna C18 (150 mm × 2.0 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water and methanol.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Methyldopa: m/z 212.1 → 153.1
-
dopa-phenyl-d3 (IS): m/z 201.1 → 154.2
-
Experimental Protocol 2: Quantification of 3-O-Methyldopa in Human Plasma using a Structural Analog Internal Standard (Carbidopa)
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the internal standard solution (Carbidopa).
-
Add 240 µL of 0.4 M perchloric acid for protein precipitation.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge at 20,093 x g for 15 minutes at -5 °C.
-
Transfer the supernatant to an autosampler vial containing 300 µL of water with 0.05% formic acid.
-
Vortex for 20 seconds.
2. LC-MS/MS Conditions:
-
LC System: HPLC system.
-
Column: Atlantis T3 C18 (150 x 4.6 mm i.d., 5 µm).
-
Mobile Phase: Water and methanol (85:15, v/v) containing 0.05% formic acid.
-
Flow Rate: Not specified.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: ESI in positive multiple reaction monitoring (MRM) mode.
-
Monitored Transitions:
-
3-O-methyldopa: m/z 212.0 → 166.0
-
Carbidopa (IS): m/z 227.10 → 181.0
-
Visualizing the Workflow and Comparison
To further clarify the processes and logical relationships involved in bioanalytical method development and internal standard selection, the following diagrams are provided.
References
A Head-to-Head Battle of Isotopic Twins: Selecting the Optimal Internal Standard for Levodopa Bioanalysis
For immediate release:
In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of a robust and reliable assay. For researchers quantifying Levodopa (L-DOPA), the gold-standard treatment for Parkinson's disease, and its metabolites, the selection between two closely related deuterated internal standards, 4-O-Methyldopa-d3 and 3-O-Methyldopa-d3, is a critical decision. This guide provides a comprehensive comparison of these two internal standards, arming researchers, scientists, and drug development professionals with the data-driven insights needed to select the most appropriate option for their demanding analytical needs.
The Critical Role of an Internal Standard in L-DOPA Quantification
Accurate measurement of L-DOPA and its primary metabolite, 3-O-Methyldopa (3-OMD), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The inherent variability of biological matrices and the analytical process necessitates the use of an internal standard (IS) to ensure accuracy and precision. An ideal IS should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with the analyte's measurement. Stable isotope-labeled internal standards are considered the gold standard, and both this compound and 3-O-Methyldopa-d3 are commercially available for this purpose[1][2].
Performance Comparison: this compound vs. 3-O-Methyldopa-d3
| Feature | This compound | 3-O-Methyldopa-d3 | Key Considerations & Recommendations |
| Structural Similarity to Analyte | Structurally similar to L-DOPA and its methylated metabolites. The methylation is at the 4-O position. | Structurally very similar to the major metabolite 3-O-Methyldopa. The methylation is at the 3-O position. | Both are suitable mimics. 3-O-Methyldopa-d3 is an isotopic analog of a major, endogenously present metabolite, which can be advantageous for tracking its specific metabolic fate. |
| Co-elution with Analytes | Less likely to co-elute with the endogenous 3-O-Methyldopa, a significant metabolite of L-DOPA. | May co-elute with endogenous 3-O-Methyldopa if chromatographic separation is not optimal. | Crucial Point: The potential for co-elution with a high-concentration endogenous analyte makes this compound a theoretically safer choice to avoid analytical interference. |
| Potential for In-Source Fragmentation Interference | Lower risk of generating interfering fragments that could impact the measurement of other L-DOPA metabolites. | In-source decarboxylation of 3-O-Methyldopa has been reported to interfere with the measurement of methoxytyramine[3][4]. This poses a significant risk of overestimation for this particular metabolite. | For multi-analyte assays including methoxytyramine, this compound is the strongly preferred internal standard. If 3-O-Methyldopa-d3 is used, impeccable chromatographic separation is mandatory. |
| Commercial Availability | Readily available from various chemical suppliers[1]. | Readily available from multiple vendors. | Both standards are accessible for research and development purposes. |
| Metabolic Stability | Not a natural metabolite, so less likely to undergo metabolic conversion in the sample. | As an isotope of a natural metabolite, there is a theoretical, albeit low, risk of metabolic processing, which could affect its stability and recovery. | This compound may offer slightly better stability in biological matrices due to its non-endogenous nature. |
Experimental Data Summary
The following table summarizes validation parameters from published LC-MS/MS methods for L-DOPA and its metabolites. It is important to note that many studies use the generic term "L-DOPA-d3" or do not specify the methylation position of the internal standard. The data for 3-O-Methyldopa is from a study where it was treated as an analyte, which still provides valuable insight into its analytical behavior.
| Parameter | Method using a Deuterated L-DOPA Analog (unspecified position) | Method for 3-O-Methyldopa (as analyte) |
| Linearity Range | L-DOPA: Not specified | 50 - 4000 ng/mL |
| Precision (CV%) | Intra-day & Inter-day: <15% | Intra-batch & Inter-batch: <15% |
| Accuracy (Bias %) | Within ±15% | Within ±15% |
| Recovery | L-DOPA-d3: 98 ± 5.6% | 85.57% - 88.17% |
| Matrix Effect | IS-normalized ME: 97 ± 3.6% | No significant matrix effect reported. |
L-DOPA Metabolic Pathway
The choice of internal standard is underscored by the complexity of the L-DOPA metabolic pathway. The following diagram illustrates the key enzymatic conversions.
Caption: L-DOPA metabolism via AADC and COMT enzymes.
Experimental Workflow & Protocols
A robust bioanalytical method is essential for leveraging the advantages of the chosen internal standard. Below is a representative experimental workflow and a detailed LC-MS/MS protocol adapted from published methods.
Caption: A typical bioanalytical workflow for L-DOPA analysis.
Detailed Experimental Protocol: LC-MS/MS for L-DOPA and Metabolites
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound at 1 µg/mL).
-
Add 300 µL of ice-cold 0.4 M perchloric acid or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-30% B
-
5-6 min: 30-95% B
-
6-7 min: 95% B
-
7.1-9 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-DOPA: m/z 198.1 -> 152.1
-
3-O-Methyldopa: m/z 212.1 -> 166.1
-
This compound (IS): m/z 215.1 -> 169.1 (hypothetical, to be optimized)
-
3-O-Methyldopa-d3 (IS): m/z 215.1 -> 169.1 (hypothetical, to be optimized)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Conclusion: Making an Informed Choice
Based on the available evidence and theoretical considerations, This compound emerges as the more robust and safer choice for an internal standard in the bioanalysis of L-DOPA and its metabolites, particularly in multi-analyte assays. Its key advantage lies in the reduced risk of chromatographic co-elution with the endogenous and often high-concentration 3-O-Methyldopa, and the avoidance of potential in-source fragmentation interference with other metabolites like methoxytyramine.
While 3-O-Methyldopa-d3 can be a suitable internal standard, its use necessitates meticulous chromatographic method development to ensure complete separation from its endogenous counterpart and to mitigate the risk of analytical inaccuracies. Researchers must be particularly vigilant when developing and validating methods using 3-O-Methyldopa-d3, with a strong emphasis on specificity and interference testing.
Ultimately, the selection of the internal standard should be guided by the specific requirements of the assay, including the analytes of interest and the desired level of analytical rigor. This guide provides the foundational knowledge for making a scientifically sound decision, empowering researchers to generate high-quality, reliable data in their critical work.
References
A Comparative Guide to the Accurate and Precise Quantification of 4-O-Methyldopa-d3
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 4-O-Methyldopa-d3, a deuterated analog of a key metabolite of Levodopa. While specific validation data for this compound is not extensively published, this guide draws upon validated methods for the closely related compounds, methyldopa and 3-O-methyldopa, to provide a reliable reference. The methodologies and performance data presented here are primarily centered around Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted and robust technique for bioanalytical studies.
Quantitative Performance of Analytical Methods
The following tables summarize the accuracy, precision, and other key validation parameters of various analytical methods used for the quantification of methyldopa and its metabolites in human plasma. These values serve as a strong benchmark for what can be expected when quantifying this compound using similar methodologies.
Table 1: Performance of LC-MS/MS Methods for Methyldopa Quantification
| Parameter | Method 1 | Method 2 |
| Analyte | Methyldopa | Methyldopa |
| Internal Standard | Dopa-phenyl-d3 | Not Specified |
| Linearity Range | 20 - 5000 ng/mL | 0.32 - 20.48 µg/mL |
| Limit of Quantification (LOQ) | 20 ng/mL[1][2] | 0.32 µg/mL[3] |
| Intra-day Precision (% CV) | 4.3% - 7.3%[1][2] | < 8.4% |
| Inter-day Precision (% CV) | 0.5% - 7.7% | < 8.4% |
| Intra-day Accuracy (%) | -8.0% to -1.3% | < 11.1% (bias) |
| Inter-day Accuracy (%) | -2.3% to 0.2% | < 11.1% (bias) |
| Recovery (%) | Not Reported | 90.9% - 101.4% |
Table 2: Performance of HPLC-MS/MS Method for 3-O-Methyldopa Quantification
| Parameter | Method 3 |
| Analyte | 3-O-Methyldopa |
| Internal Standard | Carbidopa |
| Linearity Range | 50 - 4000 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Intra-day Precision (% CV) | ≤ 15% |
| Inter-day Precision (% CV) | ≤ 15% |
| Accuracy (%) | 85% - 115% |
| Recovery (%) | 85.57% - 88.57% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key methods cited in this guide.
Method 1: LC-MS/MS for Methyldopa Quantification
-
Sample Preparation: To 200 µL of human plasma, 50 µL of the internal standard solution (dopa-phenyl-d3) was added. Protein precipitation was performed by adding a specific solvent and centrifuging the mixture. The supernatant was then transferred for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water containing formic acid.
-
Flow Rate: Optimized for best separation.
-
Run Time: 5.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for methyldopa and the internal standard.
-
Method 2: LC-MS/MS for Methyldopa Therapeutic Drug Monitoring
-
Sample Preparation: 0.2 mL of human plasma was deproteinized with methanol. After centrifugation, a 1.5 µL aliquot of the supernatant was directly injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
System: LC-MS/MS with an ion trap mass spectrometer.
-
Column: Zorbax SB-C18.
-
Mobile Phase: Isocratic elution with 2:98 (v/v) acetonitrile and 0.2% (v/v) formic acid in water.
-
Flow Rate: 0.8 mL/min.
-
Run Time: 1.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray positive ionization.
-
Detection: MRM mode with transitions of m/z 212.1 → 139.2, 166.2, 195.2.
-
Method 3: HPLC-MS/MS for 3-O-Methyldopa Quantification
-
Sample Preparation: To a 200 µL sample of human plasma, 50 µL of the internal standard solution (carbidopa) and 240 µL of 0.4 M perchloric acid were added for protein precipitation. The mixture was vortexed and centrifuged. The supernatant was transferred to an autosampler vial containing water with 0.05% formic acid.
-
Chromatographic Conditions:
-
System: HPLC coupled to a triple quadrupole tandem mass spectrometer.
-
Column: Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.).
-
Mobile Phase: A solution of water and methanol (85:15, v/v) containing 0.05% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray.
-
Detection: MRM with fragmentation transitions of m/z 212.0 → 166.0 for 3-O-methyldopa and m/z 227.10 → 181.0 for carbidopa.
-
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Simplified metabolic pathway of Levodopa.
References
A Comparative Guide to the Analysis of 4-O-Methyldopa-d3 in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for 4-O-Methyldopa, with a focus on the application of its deuterated internal standard, 4-O-Methyldopa-d3. While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes data from single-laboratory validations of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The objective is to offer a clear comparison of method performance and detailed experimental protocols to support researchers in the selection and implementation of robust analytical procedures. This compound is a deuterium-labeled form of 4-O-Methyldopa and is commonly used as an internal standard in quantitative analysis to improve the accuracy of mass spectrometry and liquid chromatography methods.[1][2]
Comparative Analysis of LC-MS/MS Methodologies
The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of methyldopa and its metabolites in biological matrices. These methods typically employ a deuterated internal standard like this compound for accurate quantification.
| Parameter | Method A | Method B | Method C |
| Analyte | Methyldopa | 3-O-Methyldopa | Methyldopa |
| Internal Standard | Methyldopa-d3 | 3-O-Methyldopa-d3 | Not Specified |
| Matrix | Plasma | Dried Blood Spots (DBS) | Human Plasma |
| Linearity Range | 0.02 - 3.00 µg/mL | 547.5 - 4380 ng/mL | 0.32 - 20.48 µg/mL |
| Precision (CV%) | < 8.4% | Not Specified | < 8.4% |
| Accuracy (Bias%) | Not Specified | Not Specified | < 11.1% |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL | 547.5 ng/mL | 0.32 µg/mL |
| Recovery (%) | Not Specified | Not Specified | 90.9 - 101.4% |
| Reference | Khokhlov et al., 2017a[3] | Rocha et al., 2021[4] | Sbu et al., 2015[5] |
Detailed Experimental Protocols
Method 1: HPLC-MS/MS for Methyldopa in Plasma
This method is designed for the determination of methyldopa in stabilized plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a methanolic solution containing the deuterated internal standard, Methyldopa-d3.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample at 3500 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Columns: Luna Phenyl-Hexyl (50x3.0 mm, 5 µm) and Synergi Fusion RP 80Е (150x3.0 mm, 4 µm).
-
Elution Mode: Isocratic.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Ion Registration.
-
MRM Transitions:
-
Methyldopa: 212 → 139 m/z
-
Methyldopa-d3 (Internal Standard): 215 → 169 m/z
-
-
Method 2: LC-MS/MS for 3-O-Methyldopa in Dried Blood Spots
This method is optimized for the quantification of 3-O-Methyldopa from dried blood spots.
-
Sample Preparation:
-
Details on the extraction from DBS are not provided in the abstract. Typically, this involves punching out a section of the spot and extracting the analyte with a suitable solvent, often containing the internal standard.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Injection Volume: 1.5 µL.
-
Run Time: 2.20 minutes.
-
MRM Transitions:
-
3-O-Methyldopa: 212.2 → 152.9 m/z
-
3-O-Methyldopa-d3 (Internal Standard): 215.1 → 155.9 m/z
-
-
Method 3: LC-MS/MS for Methyldopa in Human Plasma
This rapid method is suitable for therapeutic drug monitoring.
-
Sample Preparation:
-
The method utilizes protein precipitation for sample preparation.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18.
-
Mobile Phase: 2:98 (v/v) acetonitrile and 0.2% (v/v) formic acid in water.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 40°C.
-
Run Time: 1.5 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Positive Ionization.
-
MRM Transitions: m/z 212.1 → 139.2, 166.2, 195.2.
-
Visualized Pathways and Workflows
Metabolic Pathway of L-Dopa
The following diagram illustrates the metabolic pathway of L-Dopa, highlighting the formation of 3-O-Methyldopa, a related compound to the analyte of interest. In cases of Aromatic L-amino acid decarboxylase (AADC) deficiency, L-dopa accumulates and is methylated by catechol O-methyltransferase (COMT) to form 3-O-methyldopa.
Caption: Metabolic conversion of L-Dopa.
General Experimental Workflow for LC-MS/MS Analysis
This diagram outlines a typical workflow for the analysis of a small molecule like 4-O-Methyldopa from a biological matrix using LC-MS/MS.
References
A Comparative Guide to 4-O-Methyldopa-d3 Reference Standards for Researchers and Drug Development Professionals
For scientists engaged in pharmacokinetic research and therapeutic drug monitoring, the quality of reference standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of hypothetical 4-O-Methyldopa-d3 reference standards from three different suppliers, offering insights into key quality attributes and the experimental protocols used for their verification. This compound is a deuterated analog of 4-O-Methyldopa, a metabolite of the antihypertensive drug Methyldopa, and is commonly used as an internal standard in bioanalytical methods.
Comparative Analysis of this compound Reference Standards
The following table summarizes the typical quality attributes presented in a Certificate of Analysis (CoA) for this compound from three hypothetical suppliers. These parameters are critical for evaluating the suitability of a reference standard for its intended use.
| Feature | Supplier A | Supplier B | Supplier C |
| Product Number | A-MD3-001 | B-MD3-5MG | C-MD3-2025 |
| Lot Number | A20251127 | B-25-11-1 | C-11272025 |
| Chemical Formula | C₁₁H₁₂D₃NO₄ | C₁₁H₁₂D₃NO₄ | C₁₁H₁₂D₃NO₄ |
| Molecular Weight | 228.26 g/mol | 228.26 g/mol | 228.26 g/mol |
| Chemical Purity (HPLC) | 99.8% | 99.5% | 99.9% |
| Isotopic Purity (LC-MS) | 99.6% (d3) | 99.2% (d3) | 99.8% (d3) |
| Identity (¹H-NMR, ²H-NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (GC-HS) | <0.1% | <0.2% | <0.05% |
| Water Content (Karl Fischer) | 0.15% | 0.25% | 0.10% |
| Appearance | White to off-white solid | White solid | White crystalline solid |
| Solubility | Soluble in Methanol | Soluble in Methanol | Soluble in Methanol, DMSO |
| Storage Condition | -20°C, desiccate | -20°C | -20°C, protect from light |
| Certificate of Analysis | Provided | Provided | Provided |
Experimental Protocols
Detailed methodologies are crucial for understanding the basis of the data presented in the CoA. Below are typical experimental protocols for key analyses of this compound reference standards.
Identity and Purity Confirmation by ¹H-NMR and ²H-NMR Spectroscopy
-
Objective: To confirm the chemical structure and assess the degree of deuteration.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., Methanol-d4).
-
¹H-NMR Protocol:
-
Acquire a standard proton spectrum.
-
The spectrum should be consistent with the structure of 4-O-Methyldopa, with the notable absence or significant reduction of the signal corresponding to the methyl group at the 4-O position.
-
Integration of the remaining proton signals should be consistent with the expected proton count.
-
-
²H-NMR Protocol:
-
Acquire a deuterium spectrum.
-
A single prominent signal should be observed in the region corresponding to the chemical shift of the 4-O-methyl group, confirming the location of the deuterium labels.
-
The absence of significant signals at other positions indicates high isotopic purity.
-
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the chemical purity of the reference standard by separating and quantifying any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation: Prepare a solution of the this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To accurately determine the isotopic distribution and confirm the isotopic purity of the deuterated standard.
-
Instrumentation: LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Chromatographic Conditions: Utilize the same HPLC conditions as described for chemical purity analysis to ensure separation from any potential interferences.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) to monitor the mass-to-charge ratios (m/z) of the unlabeled (d0), and deuterated (d1, d2, d3) forms of 4-O-Methyldopa.
-
-
Analysis: The isotopic purity is determined by comparing the peak area of the d3 isotopologue to the sum of the peak areas of all detected isotopologues (d0, d1, d2, d3).
Workflow and Pathway Visualizations
Diagrams are provided below to illustrate key processes related to the use and mechanism of this compound.
This guide provides a foundational understanding of the critical quality aspects of this compound reference standards. Researchers and drug development professionals are encouraged to request and critically evaluate the Certificate of Analysis from their suppliers and, where possible, perform in-house verification to ensure the integrity of their analytical results. The choice of a high-quality, well-characterized reference standard is a critical step in the development of robust and reliable bioanalytical methods.
Assessing the Isotopic Purity of 4-O-Methyldopa-d3: A Comparative Guide
For researchers in drug development and metabolism studies, the isotopic purity of stable-labeled internal standards is paramount for accurate quantification of analytes. This guide provides a comparative assessment of 4-O-Methyldopa-d3, a deuterated internal standard for Dopa and its metabolites, against a common alternative, L-DOPA-d3. The comparison is supported by experimental protocols for assessing isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.
Product Performance Comparison
This compound and L-DOPA-d3 are both utilized as internal standards in mass spectrometry-based bioanalysis. The choice between them often depends on the specific analyte being quantified and the potential for metabolic interconversion. This compound is an isotopologue of a metabolite of L-DOPA, which can be advantageous in minimizing any potential contribution to the analyte signal from the internal standard itself.
The critical parameter for any deuterated standard is its isotopic purity. This refers to the percentage of the compound that is fully deuterated at the intended positions and the distribution of partially deuterated and non-deuterated (d0) species. High isotopic purity is essential to prevent interference with the quantification of the unlabeled analyte.
Quantitative Data Summary
The following table summarizes the typical isotopic purity specifications for commercially available this compound and a common alternative, L-DOPA-d3. These values are based on information provided by various suppliers and represent minimum acceptable purity levels. Actual batch-to-batch variability may exist.
| Parameter | This compound | L-DOPA-d3 |
| Intended Deuteration | d3 | d3 |
| Typical Minimum Isotopic Purity (d1-d3) | ≥ 98% | ≥ 99%[1] |
| Typical d0 Impurity Level | < 2% | < 1% |
Experimental Protocols
Accurate determination of isotopic purity is crucial for the validation of a deuterated internal standard. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (LC-HRMS)
This method allows for the separation of the deuterated compound from potential impurities and the determination of the relative abundance of its different isotopologues (d0, d1, d2, d3, etc.).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated standard (this compound or L-DOPA-d3) in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and sharp peaking of the analyte. For example, start at 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-300.
-
Resolution: ≥ 70,000.
-
Data Analysis: Extract the ion chromatograms for the expected m/z of the unlabeled compound (d0) and the deuterated isotopologues (d1, d2, d3). Integrate the peak areas for each isotopologue. The isotopic purity is calculated as the percentage of the desired deuterated species relative to the sum of all isotopologue peak areas.
-
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be a powerful tool for determining the degree of deuteration by comparing the integral of a proton signal in the deuterated compound to a certified internal standard. A combination of ¹H and ²H NMR can provide a comprehensive analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated standard (this compound or L-DOPA-d3) and a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D₂O).
-
-
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Data Analysis: Integrate the signal corresponding to the protons at the site of deuteration (which will be significantly reduced in the deuterated standard) and a well-resolved signal from the internal standard. The degree of deuteration can be calculated by comparing the relative integrals and the known molar amounts of the analyte and the internal standard.
-
-
²H NMR Parameters:
-
Spectrometer: Equipped with a deuterium probe.
-
Pulse Sequence: A standard single-pulse experiment.
-
Data Analysis: The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The position of the signal can also confirm the location of the deuterium label.
-
Visualizations
The following diagrams illustrate the experimental workflows for assessing isotopic purity.
Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.
Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.
References
A Comparative Review of Analytical Techniques for 4-O-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 4-O-Methyldopa-d3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). As a deuterated analog of a methyldopa metabolite, this compound is frequently employed as an internal standard in pharmacokinetic and metabolic studies. The choice of analytical technique is critical for achieving the required sensitivity, selectivity, and accuracy. This document outlines the experimental protocols and presents a comparative summary of the expected performance of each method to aid researchers in selecting the most suitable approach for their specific needs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. This technique is particularly well-suited for the analysis of polar compounds like this compound.
Experimental Protocol
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 400 µL of methanol containing the appropriate concentration of an internal standard (if this compound is not the internal standard itself).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ of this compound.
-
Product Ion (m/z): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific transition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.
Experimental Protocol
Sample Preparation (Derivatization):
-
Perform an initial sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix.
-
Evaporate the cleaned-up sample to dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Characteristic fragment ions of the derivatized this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. However, it generally offers lower sensitivity and selectivity, which may be a limiting factor for bioanalytical applications where concentrations are typically low.
Experimental Protocol
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analyte with a solution of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Determined by the UV absorbance maximum of 4-O-Methyldopa (typically around 280 nm).
Comparative Data Summary
The following table summarizes the expected performance characteristics of the three analytical techniques for the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate |
| Sensitivity (LOD) | Very Low (pg/mL) | Low (ng/mL) | Moderate (µg/mL) |
| Linearity Range | Wide | Wide | Moderate |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%) | 85-115% | 85-115% | 80-120% |
| Sample Throughput | High | Moderate | Moderate |
| Cost | High | Moderate | Low |
| Derivatization | Not Required | Required | Not Required |
Visualizations
Safety Operating Guide
Navigating the Disposal of 4-O-Methyldopa-d3: A Guide for Laboratory Professionals
4-O-Methyldopa-d3 is a deuterium-labeled analog of Methyldopa, often used as an internal standard in analytical and pharmacokinetic research.[1] Deuterated compounds are valuable in pharmaceutical research for their ability to help study drug metabolism and improve drug stability.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Based on the SDS for the closely related compound Methyldopa, this compound should be handled with care. The hazards associated with Methyldopa include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body | Impervious clothing, such as a lab coat. |
| Respiratory | Use in a well-ventilated area. A suitable respirator may be necessary. |
Data sourced from Methyldopa Safety Data Sheet.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Unused or expired this compound should be considered chemical waste.
-
Contaminated materials, such as empty vials, personal protective equipment (gloves, etc.), and absorbent materials used for spills, should also be treated as hazardous waste.
-
-
Containerization:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical properties of the compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include any other relevant hazard information.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
For deuterated compounds, it is crucial to store them in a dry environment to prevent isotopic exchange with atmospheric moisture.
-
-
Final Disposal:
-
The disposal of the hazardous waste must be handled by a licensed chemical waste disposal company.
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not discharge the compound into sewer systems or contaminate water, foodstuffs, or feed.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-O-Methyldopa-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of 4-O-Methyldopa-d3, ensuring the integrity of the compound and the safety of laboratory personnel. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure and contamination when handling this compound. The following equipment should be worn at all times in the designated handling area.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant Gloves | Inspected prior to use; nitrile or other appropriate material.[1][2] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing.[1][2] |
| Respiratory | Full-face Respirator | Use if exposure limits are exceeded or if irritation is experienced. |
Operational Plan: Step-by-Step Handling Protocol
This compound is a deuterium-labeled compound, and care must be taken to prevent hydrogen-deuterium exchange, which can be catalyzed by moisture. Therefore, handling should occur in a controlled, dry environment.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a fume hood or a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Ensure all glassware and equipment are thoroughly dried, for instance, by oven-drying overnight.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling and Experimentation:
-
Before handling, wash and dry your hands thoroughly.
-
When weighing the solid compound, avoid creating dust.
-
For creating solutions, use anhydrous, deuterated solvents to prevent H-D exchange.
-
Keep containers tightly sealed when not in use.
-
Avoid eating, drinking, or smoking in the handling area.
-
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection.
-
Absorb spills with an inert, dry material (e.g., diatomite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Segregation:
-
Do not mix waste containing this compound with other waste streams.
-
Solid Waste: Place contaminated gloves, absorbent materials, and other solid items into a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect unused solutions and solvent rinses in a designated, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the contents, including "this compound," and appropriate hazard warnings.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.
-
By implementing these safety and logistical procedures, you contribute to a safer laboratory environment and ensure the responsible handling of specialized chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
